17-O-Methyl Boldenone-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-19-10-8-14(21)12-13(19)4-5-15-16-6-7-18(22-3)20(16,2)11-9-17(15)19/h8,10,12,15-18H,4-7,9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-/m0/s1/i3D3 |
InChI Key |
JOWOQGZMRGPIKL-UKIZDOCWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of 17-O-Methyl Boldenone-d3?
An In-depth Technical Guide to 17-O-Methyl Boldenone-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of this compound, a deuterated analog of the O-methylated derivative of the anabolic steroid Boldenone. Its primary application is as an internal standard for quantitative analysis by mass spectrometry, particularly in the monitoring of growth-promoting agents or veterinary drugs in livestock.
Chemical Structure and Properties
This compound is a synthetic steroid in which the hydrogen atoms on the 17-O-methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays, as it is chemically identical to the non-labeled analyte but can be distinguished by its higher mass.
Chemical Name: (17β)-17-(Methoxy-d3)androsta-1,4-dien-3-one
Synonyms: 17β-(Methoxy-d3)androsta-1,4-dien-3-one
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₂₀H₂₅D₃O₂ |
| Molecular Weight | 303.45 g/mol |
| Appearance | Off-White Solid |
| SMILES | [2H]C([2H])([2H])O[C@H]1CC[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@H]3CC[C@]12C |
| InChI Key | JOWOQGZMRGPIKL-UKIZDOCWSA-N |
The parent compound, Boldenone, is an anabolic-androgenic steroid derived from testosterone.[2] The methylation at the 17-hydroxyl group and the deuteration of this methyl group are key structural features for its function as an internal standard.
Applications in Quantitative Analysis
The primary role of this compound is as an internal standard in isotope dilution mass spectrometry. This technique is the gold standard for quantitative analysis due to its high precision and accuracy. The use of a stable isotope-labeled standard like this compound helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.
Table 2: Typical Validation Parameters for an LC-MS/MS Method Using a Deuterated Internal Standard
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Matrix Effect | Within acceptable limits (e.g., ±15%) |
Experimental Protocols
Below is a representative protocol for the quantification of 17-O-Methyl Boldenone in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices.[3][4]
-
Sample Pre-treatment: To 1 mL of the biological sample, add a known concentration of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography is used to separate the analyte from other components in the sample, while tandem mass spectrometry provides sensitive and selective detection.[5][6]
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., starting with 95% A, ramping to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
17-O-Methyl Boldenone: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transition to be determined experimentally).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (precursor will be +3 Da compared to the analyte).
-
-
Visualizations
Workflow for Quantitative Analysis using a Deuterated Internal Standard
Caption: Workflow for the quantification of 17-O-Methyl Boldenone using a deuterated internal standard.
Conceptual Signaling Pathway of Androgen Receptor Activation
While this compound is used for analytical purposes, its parent compound, Boldenone, exerts its biological effects through the androgen receptor.
Caption: Conceptual pathway of androgen receptor activation by Boldenone.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Boldenone - Wikipedia [en.wikipedia.org]
- 3. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of boldenone in postmortem specimens including blood and urine samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synthesis and Purification of 17-O-Methyl Boldenone-d3 for Research Applications
For researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive technical guide on the synthesis and purification of 17-O-Methyl Boldenone-d3. This deuterated analog of the O-methylated derivative of Boldenone is a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification.
This document outlines a detailed synthetic route and a robust purification protocol, supported by quantitative data and experimental methodologies. Furthermore, it includes a visualization of the relevant biological pathway to provide a comprehensive understanding of the compound's mechanism of action.
Synthesis of this compound
The synthesis of this compound is proposed via a two-step process starting from the commercially available anabolic steroid, Boldenone. The key transformation is the O-methylation of the 17β-hydroxyl group using a deuterated methyl source.
Proposed Synthetic Scheme
The synthesis involves the deprotonation of the 17β-hydroxyl group of Boldenone to form an alkoxide, followed by a nucleophilic substitution reaction (SN2) with deuterated methyl iodide (CD₃I). This reaction is a variation of the Williamson ether synthesis.
dot
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Boldenone (≥98% purity)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Deuterated methyl iodide (CD₃I, 99.5% D)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Formation of Alkoxide: A solution of Boldenone (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Methylation: The reaction mixture is cooled back to 0 °C, and deuterated methyl iodide (1.5 eq) is added dropwise. The reaction is stirred at room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, by-products, and residual reagents. A two-step purification process involving solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC) is recommended for obtaining high-purity this compound.
dot
Caption: Purification workflow for this compound.
Experimental Protocol: Purification
Part A: Solid-Phase Extraction (SPE)
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water
-
Acetonitrile
Procedure:
-
Cartridge Conditioning: The C18 SPE cartridge is conditioned by sequentially passing methanol followed by water through it.
-
Sample Loading: The crude product, dissolved in a minimal amount of methanol, is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a low-organic solvent mixture (e.g., 20% methanol in water) to remove polar impurities.
-
Elution: The semi-purified product is eluted with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
Concentration: The eluent is collected and the solvent is evaporated under reduced pressure.
Part B: Preparative High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
Column: C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase: A gradient of acetonitrile in water is typically effective for steroid separation.
-
Detection: UV detection at an appropriate wavelength (e.g., 245 nm for the α,β-unsaturated ketone chromophore).
Procedure:
-
Sample Preparation: The semi-purified product from SPE is dissolved in the initial mobile phase composition.
-
Injection and Fraction Collection: The sample is injected onto the preparative HPLC system. Fractions are collected based on the elution of the main peak corresponding to this compound.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical LC-MS.
-
Final Product Isolation: Fractions with the desired purity are combined, and the solvent is removed to yield the final purified product.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on analogous reactions reported in the literature. Actual results may vary depending on experimental conditions.
| Parameter | Expected Value |
| Synthesis | |
| Theoretical Yield | Dependent on starting material quantity |
| Crude Yield | 80-90% |
| Purification | |
| Recovery from SPE | >90% |
| Recovery from HPLC | 70-85% |
| Final Product | |
| Overall Yield | 50-70% |
| Purity (by LC-MS) | >98% |
| Deuterium Incorporation | >99% |
Biological Context: Androgen Receptor Signaling Pathway
Boldenone and its derivatives, including 17-O-Methyl Boldenone, exert their biological effects by acting as agonists of the androgen receptor (AR).[1] Understanding this signaling pathway is crucial for researchers investigating the pharmacological effects of these compounds.
Upon entering a target cell, androgens like dihydrotestosterone (DHT), the active metabolite of testosterone, bind to the AR in the cytoplasm.[2][3] This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins.[3] The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[2][3] This interaction modulates the transcription of genes involved in various physiological processes, including muscle growth and development.[4]
dot
Caption: Simplified Androgen Receptor Signaling Pathway.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound, a critical tool for researchers in drug metabolism and bioanalytical sciences. The outlined protocols, supported by expected quantitative outcomes and a clear visualization of the relevant biological pathway, offer a comprehensive resource for the successful preparation of this labeled steroid. Adherence to these methodologies will enable the production of high-purity material suitable for demanding research applications.
References
Physical and chemical properties of 17-O-Methyl Boldenone-d3.
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-O-Methyl Boldenone-d3 is a deuterated and methylated analog of Boldenone, a potent anabolic androgenic steroid.[1] The introduction of deuterium isotopes (d3) in the 17-O-methyl group makes it a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies, where it can be used as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the known physical and chemical properties, general experimental protocols for its analysis, and the mechanism of action of its parent compound, Boldenone.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅D₃O₂ | [1] |
| Molecular Weight | 303.45 g/mol | [1] |
| Appearance | Off-White Solid | [1] |
| Synonyms | (17β)-17-(Methoxy-d3)androsta-1,4-dien-3-one | [1] |
| Parent Compound | Boldenone | [1] |
| Isotopic Labeling | Deuterium (d3) on the 17-O-methyl group | [1] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis of this compound are not publicly available. The synthesis of deuterated steroids typically involves multi-step chemical reactions using deuterated reagents. For instance, the introduction of a deuterated methyl group can be achieved using a deuterated methylating agent in the final steps of the synthesis of the non-deuterated analog.[2]
The analysis of this compound, particularly in biological matrices, is crucial for its application as an internal standard. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for the detection and quantification of anabolic steroids and their metabolites.[3][4]
General Protocol for GC-MS Analysis of Boldenone Derivatives in Urine
The following table outlines a general procedure for the analysis of boldenone and its derivatives in urine samples using GC-MS. This protocol is based on established methods for anabolic steroid detection.[3][5]
| Step | Description |
| 1. Sample Preparation | - Hydrolysis: Enzymatic hydrolysis of urine samples to deconjugate steroid metabolites. - Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the urine matrix. |
| 2. Derivatization | Conversion of the steroid analytes into more volatile and thermally stable derivatives (e.g., trimethylsilyl ethers) to improve chromatographic separation and detection. |
| 3. GC-MS Analysis | - Gas Chromatography (GC): Separation of the derivatized analytes on a capillary column. - Mass Spectrometry (MS): Detection and quantification of the analytes based on their mass-to-charge ratio. |
| 4. Data Analysis | Identification and quantification of the target compounds by comparing their retention times and mass spectra to those of known standards, including the deuterated internal standard. |
General Protocol for LC-MS/MS Analysis of Boldenone Derivatives in Biological Matrices
LC-MS/MS offers high sensitivity and specificity for the analysis of steroids without the need for derivatization. The following table provides a general workflow for the analysis of boldenone and its derivatives.[6][7]
| Step | Description |
| 1. Sample Preparation | - Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix (e.g., plasma, urine, tissue). |
| 2. LC-MS/MS Analysis | - Liquid Chromatography (LC): Separation of the analytes on a reversed-phase column. - Tandem Mass Spectrometry (MS/MS): Highly selective and sensitive detection and quantification of the analytes using multiple reaction monitoring (MRM). |
| 3. Data Analysis | Quantification of the target compounds is achieved by comparing the peak areas of the analyte to the deuterated internal standard. |
Mechanism of Action
This compound is expected to have a mechanism of action similar to its parent compound, Boldenone. Boldenone is an agonist of the androgen receptor (AR).[8] Upon binding to the AR in the cytoplasm, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences known as androgen response elements (AREs).[9][10] This binding modulates the transcription of target genes, leading to the anabolic and androgenic effects of the steroid.[8][11]
Androgen Receptor Signaling Pathway
The following diagram illustrates the general mechanism of action for androgens like Boldenone.
Caption: Androgen Receptor Signaling Pathway.
Conclusion
This compound serves as a critical analytical tool for researchers in the fields of endocrinology, pharmacology, and anti-doping science. Its stable isotope labeling allows for precise quantification of Boldenone and its metabolites. While specific physicochemical data and synthesis protocols remain proprietary or unpublished, the information provided in this guide on its known properties, general analytical methodologies, and mechanism of action offers a solid foundation for its application in a research setting. Further investigation into its specific properties would be beneficial for expanding its use in various scientific disciplines.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of anabolic steroids using GC/MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Liquid chromatography/tandem mass spectrometry method to determine boldenone in bovine liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boldenone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Boldenone | C19H26O2 | CID 13308 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Boldenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the actions of the anabolic-androgenic steroid (AAS) boldenone and its derivatives. Boldenone, a synthetic derivative of testosterone, is primarily known for its use in veterinary medicine and its illicit use for performance enhancement in athletes and bodybuilders.[1] This document delves into the core aspects of boldenone's pharmacology, including its interaction with the androgen receptor (AR), subsequent downstream signaling pathways, metabolic fate, and methods for its evaluation. Quantitative data on its binding affinity, anabolic and androgenic activity, and detailed experimental protocols are presented to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development.
Introduction
Boldenone (1,4-androstadiene-3-one-17β-ol) is a synthetic anabolic-androgenic steroid and a 1(2)-dehydrogenated analog of testosterone.[2][3] While not approved for human use, its undecylenate ester is marketed for veterinary purposes, primarily in horses, to promote weight gain and improve physical condition.[3][4] The structural modification of a double bond between carbons 1 and 2 alters its properties relative to testosterone, resulting in a compound with strong anabolic and moderate androgenic effects.[3] Understanding the precise mechanism of action of boldenone and its derivatives is crucial for the scientific community to elucidate its physiological and supraphysiological effects, and to develop more selective and safer anabolic agents.
Mechanism of Action: Androgen Receptor Binding and Activation
The primary mechanism of action for boldenone and its derivatives is through direct binding to and activation of the androgen receptor (AR), a member of the nuclear receptor superfamily.[2][5] The AR is the biological target of endogenous androgens like testosterone and dihydrotestosterone (DHT).[3]
Upon entering the cell, boldenone binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and subsequent dimerization. The activated AR-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, ultimately leading to the physiological and pharmacological effects of the steroid.[5]
Androgen Receptor Signaling Pathway
The binding of boldenone to the androgen receptor initiates a cascade of molecular events that regulate gene expression. This process is fundamental to its anabolic and androgenic effects.
Quantitative Data
A critical aspect of understanding the pharmacology of boldenone and its derivatives is the quantitative assessment of their biological activity. This includes their binding affinity for the androgen receptor and their anabolic and androgenic potency.
Androgen Receptor Binding Affinity
The binding affinity of a steroid for the androgen receptor is a key determinant of its potency. This is often expressed as the inhibitor concentration 50 (IC50), which is the concentration of the competing ligand that displaces 50% of a radiolabeled standard from the receptor. While specific Ki or IC50 values for boldenone are not consistently reported across the literature, relative binding affinity (RBA) studies provide valuable comparative data.
| Compound | Relative Binding Affinity (%) (vs. Methyltrienolone) | Reference |
| Methyltrienolone (R1881) | 100 | [6] |
| Testosterone | ~50 | [6] |
| Boldenone | ~25-50 | [7] |
| Dihydrotestosterone (DHT) | ~150-200 | [7] |
Note: Relative binding affinities can vary depending on the experimental system (e.g., tissue source of the receptor, radioligand used). The values presented are approximations from available literature.
Anabolic and Androgenic Activity
The anabolic and androgenic effects of boldenone are often evaluated using the Hershberger assay in castrated male rats. This assay measures the change in weight of androgen-dependent tissues. The levator ani muscle is used as an indicator of anabolic activity, while the seminal vesicles and ventral prostate are indicators of androgenic activity.
| Compound | Anabolic Activity (relative to Testosterone) | Androgenic Activity (relative to Testosterone) | Anabolic:Androgenic Ratio | Reference |
| Testosterone | 100 | 100 | 1:1 | [8] |
| Boldenone Undecylenate | ~50 | ~50 | 1:1 | [8] |
Note: The anabolic:androgenic ratio is a theoretical value and may not fully translate to clinical effects. The undecylenate ester of boldenone has a long half-life, which influences its activity profile in vivo.[3]
Downstream Signaling and Gene Regulation
Upon activation of the androgen receptor, boldenone modulates the expression of a wide array of genes, leading to its characteristic anabolic and androgenic effects.
Genomic Actions
The primary mechanism of boldenone is genomic, involving the direct regulation of gene transcription. In skeletal muscle, this leads to an increase in protein synthesis and a decrease in protein degradation, resulting in muscle hypertrophy.[9] Studies have shown that androgens can upregulate the expression of genes involved in myogenesis, such as MyoD and myogenin, and increase the expression of insulin-like growth factor 1 (IGF-1).[10][11]
Non-Genomic Actions
In addition to its genomic effects, evidence suggests that androgens can also exert rapid, non-genomic actions that do not involve gene transcription. These effects are mediated by membrane-associated androgen receptors and can influence intracellular signaling cascades. For instance, recent research has indicated that boldenone can activate the NF-κB pathway in certain cell types, suggesting a potential role in inflammatory and cell survival signaling.[12]
Metabolism of Boldenone and Its Derivatives
Boldenone and its ester derivatives undergo extensive metabolism in the body. The primary routes of metabolism include:
-
Ester Hydrolysis: Boldenone esters, such as boldenone undecylenate and boldenone cypionate, are prodrugs.[3][13] In the body, esterases cleave the ester bond, releasing the active boldenone molecule. The length of the ester chain determines the release rate and half-life of the drug.
-
5α-Reduction: Boldenone can be converted to its more potent 5α-reduced metabolite, 1-testosterone (dihydroboldenone), by the enzyme 5α-reductase.[3] However, the affinity of boldenone for this enzyme is considered to be low.[3]
-
Other Metabolic Transformations: Boldenone is also metabolized into various other compounds, including epimerization to 17α-boldenone and the formation of several hydroxylated and conjugated metabolites that are excreted in the urine.[1][14][15]
References
- 1. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Boldenone - Wikipedia [en.wikipedia.org]
- 3. Boldenone undecylenate - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Adverse effects of the anabolic steroid, boldenone undecylenate, on reproductive functions of male rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 12. Presence and metabolism of the anabolic steroid boldenone in various animal species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the primary applications of labeled 17-O-Methyl Boldenone, a critical tool in the precise detection and quantification of anabolic androgenic steroids. While scientific literature extensively covers the analysis of Boldenone and its metabolites, the explicit use of labeled 17-O-Methyl Boldenone, particularly the deuterated form (17-O-Methyl Boldenone-d3), is predominantly as a high-fidelity internal standard in analytical chemistry. This guide will illuminate its core application, supported by detailed experimental protocols and data from relevant studies utilizing analogous labeled steroids.
Core Application: Internal Standard in Mass Spectrometry
The principal application of labeled 17-O-Methyl Boldenone is as an internal standard for quantitative and qualitative analysis by mass spectrometry (MS), often coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC).[1] Its structural similarity to Boldenone and its derivatives ensures that it behaves almost identically during sample preparation, extraction, and analysis, thus compensating for any analyte loss or variation in instrument response.[1] The key difference, a known mass shift due to isotopic labeling (e.g., deuterium), allows for its clear distinction from the unlabeled target analytes in the mass spectrometer.
Anti-Doping Control
In the realm of anti-doping, regulatory bodies like the World Anti-Doping Agency (WADA) prohibit the use of anabolic agents such as Boldenone.[2] Analytical laboratories, therefore, require robust and reliable methods to detect and confirm the presence of these substances in biological samples, typically urine. Labeled internal standards are crucial for the accuracy and reliability of these tests. While studies specifically detailing the use of this compound are not abundant in publicly available literature, the use of isotopically labeled Boldenone (e.g., 13C3-Boldenone) serves as a direct parallel.[2]
One study highlighted the importance of using an isotopically labeled Boldenone internal standard to monitor the efficiency of the derivatization step in GC-MS analysis.[2] Derivatization is often necessary to improve the volatility and chromatographic properties of steroids. The study found that the derivatization of 1,4-diene-3-one steroids like Boldenone can be incomplete, potentially leading to false-negative results.[2] By incorporating 13C3-Boldenone as an internal standard, the researchers could accurately assess the completeness of the derivatization reaction for each sample, thereby enhancing the quality control of the analytical procedure.[2]
Veterinary Drug Residue Analysis
Boldenone is also used as a growth promoter in livestock, and its use is regulated to ensure food safety. Analytical methods are employed to monitor for illegal use and to ensure that any residues in animal-derived food products do not exceed maximum residue limits. Labeled 17-O-Methyl Boldenone serves as an invaluable tool in these analyses, ensuring the accurate quantification of Boldenone and its metabolites in various animal tissues and products.
Experimental Protocols
The following sections provide detailed methodologies from studies that utilize isotopically labeled steroids, including Boldenone-d3, as internal standards. These protocols are representative of how labeled 17-O-Methyl Boldenone would be employed.
LC-MS/MS Method for Boldenone in Bovine Liver
This method describes the determination of 17β-Boldenone in bovine liver tissue using Boldenone-d3 as an internal standard.
Sample Preparation:
-
Homogenize 5 grams of bovine liver tissue.
-
Spike the homogenate with a known concentration of Boldenone-d3 internal standard.
-
Perform enzymatic hydrolysis to release conjugated forms of Boldenone.
-
Extract the analytes using a mixture of ethyl acetate, methanol, and hexane.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Chromatography | |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | For Boldenone: m/z 287 -> 121, 97For Boldenone-d3: m/z 290 -> 124, 100 |
| Collision Energy | Optimized for each transition |
Quantitative Data:
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/L |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.1 ng/L |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/L |
| Recovery | 80 - 95% |
| Accuracy | 85 - 110% |
GC-MS Method for Anabolic Steroids in Urine (Anti-Doping)
This protocol is based on a typical anti-doping analysis for anabolic steroids, where a labeled internal standard like 13C3-Boldenone is used.
Sample Preparation:
-
To 2 mL of urine, add a known amount of the labeled internal standard solution.
-
Perform enzymatic hydrolysis with β-glucuronidase to deconjugate the steroid metabolites.
-
Extract the steroids using liquid-liquid extraction with an organic solvent (e.g., a mixture of n-pentane and diethyl ether).
-
Evaporate the organic layer to dryness.
-
Derivatize the residue to form trimethylsilyl (TMS) ethers to improve volatility for GC-MS analysis.[2]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Chromatography | |
| Column | 5% phenylmethylsiloxane capillary column |
| Carrier Gas | Helium |
| Temperature Program | Optimized for separation of steroid TMS derivatives |
| Injection Mode | Splitless |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions | Specific ions for the TMS derivatives of the target steroids and the labeled internal standard |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the analysis of anabolic steroids using a labeled internal standard and the metabolic pathway of Boldenone.
References
Technical Guide: 17-O-Methyl Boldenone-d3 for Advanced Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 17-O-Methyl Boldenone-d3, a deuterated derivative of a boldenone metabolite. This isotopically labeled compound is a critical tool for researchers in analytical chemistry, particularly in the fields of veterinary drug residue analysis and anti-doping control. Its primary application is as an internal standard in mass spectrometry-based methods for the highly accurate quantification of boldenone and its related compounds in complex biological matrices.
Core Compound Identification
A clear identification of this compound is fundamental for its appropriate use in experimental settings. The key chemical identifiers for this compound are summarized below.
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | (17β)-17-(Methoxy-d3)androsta-1,4-dien-3-one |
| Molecular Formula | C₂₀H₂₅D₃O₂[1] |
| Molecular Weight | 303.45 g/mol [1] |
| CAS Number (Unlabelled) | 20401-12-1[1] |
Note: The CAS number provided corresponds to the non-deuterated form of 17-O-Methyl Boldenone.
Application in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of boldenone and its metabolites in various biological samples, such as urine and muscle tissue. The use of a stable isotope-labeled internal standard is a gold-standard technique in quantitative mass spectrometry, often referred to as isotope dilution mass spectrometry. This approach significantly improves the accuracy and precision of analytical methods by correcting for variations that can occur during sample preparation, extraction, and instrumental analysis.
The structural similarity of this compound to the target analytes ensures that it behaves almost identically during the analytical process. However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-labeled analytes by the mass spectrometer.
Experimental Workflow for Veterinary Residue Analysis
The following diagram illustrates a typical experimental workflow for the analysis of boldenone in bovine urine using this compound as an internal standard. This workflow is representative of methods employed in regulatory monitoring programs for veterinary drug residues.
References
The Unseen Workhorse: A Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of mass spectrometry, achieving accurate and reproducible quantification is paramount. This in-depth technical guide explores the critical role of deuterated standards, the silent workhorses that ensure data integrity in a multitude of applications, from pharmaceutical development to clinical research. By delving into the core principles, experimental protocols, and comparative data, this document illuminates why these stable isotope-labeled compounds are indispensable for robust analytical results.
The Core Principle: Isotope Dilution Mass Spectrometry
At the heart of using deuterated standards lies the principle of isotope dilution mass spectrometry (IDMS). A known quantity of a deuterated analog of the analyte of interest is introduced into a sample at the earliest stage of analysis.[1][2] This "internal standard" is chemically identical to the analyte but has a greater mass due to the replacement of hydrogen atoms with deuterium.[1] Because the deuterated standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] Any sample loss or variation in instrument response will affect both the analyte and the standard proportionally.[3][4] The mass spectrometer can differentiate between the two based on their mass-to-charge ratio, allowing for highly accurate quantification by calculating the ratio of the analyte's signal to that of the internal standard.[2][3]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structurally similar analogs.[3] Key benefits include:
-
Compensation for Matrix Effects: Biological matrices are complex and can suppress or enhance the ionization of an analyte, leading to inaccurate quantification.[3] Deuterated standards co-elute with the analyte and experience the same matrix effects, effectively normalizing the signal and improving accuracy.[3]
-
Correction for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and derivatization.[3][5] Since the deuterated standard is added at the beginning, it accounts for these losses.
-
Improved Precision and Accuracy: By correcting for variations in sample handling and instrument performance, deuterated standards significantly enhance the precision and accuracy of quantitative analyses.[3]
-
Increased Robustness of Bioanalytical Methods: The use of stable isotope-labeled internal standards is a hallmark of robust and reliable bioanalytical methods, as recommended by regulatory bodies.[6][7][8]
Quantitative Data: A Comparative Analysis
The impact of using a deuterated internal standard on assay performance is evident when compared to methods using an analogous (structurally similar but not isotopically labeled) internal standard. The following table summarizes data from a study on the bioanalysis of the depsipeptide marine anticancer agent kahalalide F.[3]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |
| Analogous Internal Standard | 96.8 | 8.6 | <0.0005 (significant deviation from 100%) |
| Deuterated Internal Standard | 100.3 | 7.6 | 0.5 (no significant deviation from 100%) |
Table 1: Comparison of accuracy and precision between an analogous and a deuterated internal standard for the LC-MS/MS assay of kahalalide F. The data clearly demonstrates the superior performance of the deuterated standard, with a mean bias closer to the true value and lower variability. The variance using the deuterated internal standard was also found to be significantly lower (p=0.02)[3].
Experimental Protocols
The following sections provide a detailed methodology for a typical bioanalytical workflow using deuterated internal standards, from sample preparation to LC-MS/MS analysis.
Sample Preparation
A robust and reproducible sample preparation protocol is crucial for accurate results. The following is a general procedure for the extraction of a drug from a biological matrix like plasma.[5][9]
Materials:
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
-
Deuterated internal standard solution of known concentration
-
Protein precipitation solvent (e.g., acetonitrile, methanol)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC mobile phase)
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Aliquoting: Aliquot a precise volume of the biological sample into a microcentrifuge tube.
-
Spiking with Internal Standard: Add a small, precise volume of the deuterated internal standard solution to each sample, calibration standard, and quality control (QC) sample. Vortex briefly to mix.
-
Protein Precipitation: Add a larger volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile to 1 volume of plasma). Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the reconstitution solvent. Vortex to ensure the analyte and internal standard are fully dissolved.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following provides typical parameters for an LC-MS/MS method.[10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
LC Parameters:
-
Column: A suitable reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase A: Aqueous phase, often with a modifier like formic acid or ammonium formate to improve ionization.
-
Mobile Phase B: Organic phase, such as acetonitrile or methanol, also with a modifier.
-
Gradient: A gradient elution is typically employed to separate the analyte from matrix components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) is common, in either positive or negative ion mode depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.
-
Ion Source Parameters: Parameters such as spray voltage, capillary temperature, and gas flows are optimized for maximum signal intensity.
Visualizing the Workflow: Pharmacokinetic Analysis
Deuterated standards are fundamental in pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following diagram illustrates a typical workflow for a preclinical PK study.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. opentrons.com [opentrons.com]
- 6. bioanalytical method validation: Topics by Science.gov [science.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. admescope.com [admescope.com]
The Endogenous Enigma: A Technical Guide to the Natural Occurrence and Metabolism of Boldenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and metabolism of the anabolic steroid boldenone across various species. Distinguishing between endogenous and exogenous sources of boldenone is a significant challenge in both veterinary anti-doping and food safety testing. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways to aid researchers in this complex field.
Natural Occurrence of Boldenone
Boldenone (1,4-androstadiene-3-one-17β-ol) is not solely an exogenous substance administered for growth promotion. Evidence increasingly demonstrates its natural, endogenous presence in a variety of animal species. This occurrence is a critical consideration for regulatory bodies and researchers developing sensitive detection methods. The primary sources of endogenous boldenone are believed to be de novo biosynthesis within the animal and the microbial transformation of phytosterols present in animal feed.
Quantitative Data on Endogenous Boldenone
The following tables summarize the reported concentrations of naturally occurring boldenone and its key metabolites in untreated animals. These values can vary based on species, sex, age, diet, and analytical methodology.
Table 1: Endogenous Boldenone and Metabolite Concentrations in Cattle
| Matrix | Compound | Concentration Range | Species/Breed | Reference |
| Urine | 17α-Boldenone | 0.2 - 0.7 µg/kg | Calves/Cattle | [1][2] |
| Urine | 17β-Boldenone | < 1-2 ng/mL | Calves | [1] |
| Feces | 17α-Boldenone | Frequently Detected | Cattle | [1][2] |
| Feces | Androstadienedione (ADD) | Predominant | Cattle | [1] |
Table 2: Endogenous Boldenone and Metabolite Concentrations in Horses
| Matrix | Compound | Concentration Range | Animal Status | Reference |
| Urine | β-Boldenone | 0.5 - 5 ng/mL | Untreated Horses | [3] |
| Urine | Boldenone | 27.0 - 1330 pg/mL | Untreated Geldings | [4] |
| Testicular Tissue | Boldenone & Boldienone | Trace Levels | Stallions | [5] |
Table 3: Endogenous Boldenone and Metabolite Concentrations in Swine
| Matrix | Compound | Animal Status | Reference |
| Various Tissues & Urine | 17β-Boldenone | Uncastrated Boars, Cryptorchids | [6][7] |
| Urine | 17β-Boldenone | Low concentrations in some barrows and gilts | [8] |
Metabolism of Boldenone
The metabolism of boldenone involves a series of biotransformation reactions that can be broadly categorized into Phase I and Phase II metabolism. These pathways differ between species, leading to a unique profile of metabolites that can be used to differentiate between endogenous and exogenous sources.
Phase I Metabolism
Phase I reactions introduce or expose functional groups on the boldenone molecule, primarily through oxidation and reduction.
-
Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 in humans, are involved in the hydroxylation of boldenone, producing metabolites such as 6β-hydroxyboldenone.[9]
-
Oxidation and Reduction: The 17-hydroxyl group can be oxidized to a ketone, forming boldione (androstadienedione - ADD). Conversely, the 17-keto group of boldione can be reduced to form boldenone. This interconversion is a key metabolic step. The reduction of the A-ring double bond leads to the formation of 5β-androst-1-en-17β-ol-3-one (BM1), a major metabolite in humans.[10][11]
Phase II Metabolism
Phase II metabolism involves the conjugation of boldenone and its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.
-
Glucuronidation and Sulfation: Boldenone and its metabolites are excreted in urine primarily as glucuronide and sulfate conjugates.[10][11] In horses, boldenone sulfate has been identified as a major phase II metabolite.[12]
Experimental Protocols
Accurate detection and quantification of boldenone and its metabolites require robust and validated analytical methods. The following sections outline typical experimental protocols used in research and regulatory settings.
Sample Preparation
The choice of sample preparation technique is critical and depends on the matrix being analyzed.
-
Animal Feed: A common procedure involves a leaching process with acetonitrile, followed by saponification to break down fats, and solid-phase extraction (SPE) for cleanup.[13]
-
Urine: Sample preparation for urine analysis typically involves enzymatic hydrolysis with β-glucuronidase to deconjugate Phase II metabolites, followed by liquid-liquid extraction (LLE) or SPE.[14]
-
Tissues: Homogenized tissue samples are often extracted with an organic solvent like acetonitrile. The extract is then purified using SPE.[15]
Analytical Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of steroids. After extraction and derivatization, samples are injected into the GC-MS system for separation and detection.[16]
-
Typical GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., HP-1).
-
Injection: Splitless injection.
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) for targeted analysis.
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the analysis of boldenone and its metabolites, including direct analysis of conjugated forms.[14]
-
Typical LC-MS/MS Parameters:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification.
-
-
Microbial Conversion of Phytosterols
A significant contributor to endogenous boldenone is the microbial biotransformation of phytosterols, which are abundant in plant-based animal feeds. Certain microorganisms in the gut can convert these plant sterols into androstenedione (AED) and androstadienedione (ADD), which can then be further metabolized to boldenone.
One study identified that Pseudomonas aeruginosa can perform a single-step biotransformation of phytosterols to boldenone.[17] The proposed pathway involves the side-chain cleavage of phytosterols to produce androstenedione (AD), which is then reduced to testosterone. Both ADD and testosterone can be converted to boldenone through 17-keto reduction or 1-2 dehydrogenation, respectively.[17]
Conclusion
The natural occurrence of boldenone presents a complex analytical challenge. A thorough understanding of its endogenous levels, metabolic pathways, and the influence of factors like diet is essential for the development of accurate and reliable testing methods. This guide provides a foundational resource for researchers working to differentiate between natural and prohibited use of this anabolic steroid. Further research is needed to fully elucidate the enzymatic pathways of endogenous boldenone formation and to establish definitive biomarkers for exogenous administration across all relevant species.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Identification of some important metabolites of boldenone in urine and feces of cattle by gas chromatography-mass spectrometry† - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of the biosynthetic pathways of boldenone in the equine testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous occurrence of some anabolic steroids in swine matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sample preparation for the determination of steroids (corticoids and anabolics) in feed using LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. rivm.nl [rivm.nl]
- 17. Single step biotransformation of corn oil phytosterols to boldenone by a newly isolated Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Boldenone in Biological Matrices using 17-O-Methyl Boldenone-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Boldenone in biological matrices, such as serum and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, 17-O-Methyl Boldenone-d3 is employed as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and potential matrix effects during analysis.[1][2] This method is applicable for research in endocrinology, sports anti-doping control, and veterinary drug monitoring.
Introduction
Boldenone is an anabolic-androgenic steroid (AAS) and a synthetic derivative of testosterone.[3] It is often illicitly used in both human and veterinary medicine to promote muscle growth.[4][5] Consequently, sensitive and specific methods are required for its detection and quantification in biological samples. LC-MS/MS has emerged as the preferred technique for steroid analysis due to its high selectivity and sensitivity, offering advantages over traditional methods like immunoassays which can be prone to cross-reactivity.[6][7]
The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a reliable quantitative LC-MS/MS assay.[2][8] Deuterated standards exhibit similar chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thereby compensating for potential analytical variability.[1][9] This application note provides a detailed protocol for the extraction and analysis of Boldenone using this compound as an internal standard.
Experimental
Materials and Reagents
-
Boldenone analytical standard
-
This compound (Internal Standard, IS)[10]
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid
-
Human Serum/Urine (matrix)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
-
Analytical column (e.g., C18, 100 x 2.1 mm, 2.6 µm)
Standard and Sample Preparation
Standard Stock Solutions: Prepare individual stock solutions of Boldenone and this compound in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the Boldenone stock solution in a 50:50 methanol/water mixture to create calibration standards.
Internal Standard Working Solution: Prepare a working solution of this compound in a 50:50 methanol/water mixture at an appropriate concentration.
Sample Preparation Workflow:
A generalized sample preparation workflow is outlined below. This can be adapted based on the specific matrix and laboratory requirements.
Figure 1. General sample preparation workflow.
Detailed Sample Preparation Protocol (using SPE):
-
Pipette 500 µL of the sample (serum or urine) into a clean tube.
-
Add the internal standard working solution.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
LC Parameters:
| Parameter | Value |
| Column | C18, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 1. Liquid Chromatography Parameters.
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
Table 2. Gradient Elution Program.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3. Mass Spectrometry Parameters.
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Boldenone | 287.2 | 121.1 | 100 |
| Boldenone (Qualifier) | 287.2 | 135.1 | 100 |
| This compound | 304.2 | 121.1 | 100 |
Table 4. MRM Transitions for Boldenone and its Internal Standard.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Boldenone in biological matrices. The use of this compound as an internal standard ensured high accuracy and precision by compensating for matrix effects and variations in sample preparation.
Linearity
The method showed excellent linearity over the tested concentration range. A representative calibration curve is shown below.
| Analyte | Concentration Range (ng/mL) | R² |
| Boldenone | 0.1 - 100 | > 0.995 |
Table 5. Linearity of the Method.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | < 10% | < 15% | 90 - 110% |
| Medium | < 8% | < 12% | 92 - 108% |
| High | < 5% | < 10% | 95 - 105% |
Table 6. Precision and Accuracy of the Method.
Recovery
The extraction recovery was determined by comparing the analyte peak areas in pre-spiked samples to those in post-spiked samples.
| Analyte | Matrix | Recovery (%) |
| Boldenone | Serum | > 85% |
| Boldenone | Urine | > 90% |
Table 7. Extraction Recovery of Boldenone.
Signaling Pathway Context
Boldenone, like other anabolic steroids, exerts its effects primarily through its interaction with the androgen receptor (AR). The following diagram illustrates the general mechanism of action.
Figure 2. Simplified signaling pathway of Boldenone.
Conclusion
This application note presents a reliable and sensitive LC-MS/MS method for the quantification of Boldenone in biological fluids. The use of this compound as an internal standard is essential for achieving the high level of accuracy and precision required for research and regulatory purposes. The described sample preparation and analytical conditions can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 3. Boldenone - Wikipedia [en.wikipedia.org]
- 4. Liquid chromatography/tandem mass spectrometry method to determine boldenone in bovine liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. phenomenex.com [phenomenex.com]
- 7. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cymitquimica.com [cymitquimica.com]
Application Note: Quantitative Analysis of Boldenone in Urine using a Deuterated Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boldenone is an anabolic androgenic steroid that is prohibited in human sports and highly regulated in animal husbandry.[1][2][3] Accurate and sensitive detection of boldenone and its metabolites in urine is crucial for doping control and food safety. This application note provides a detailed protocol for the quantitative analysis of boldenone in urine samples using a deuterated internal standard, which is a widely accepted method for ensuring accuracy and precision by correcting for matrix effects and variations in sample preparation.[1][4] The protocol outlines procedures for sample preparation, including enzymatic hydrolysis and solid-phase extraction, followed by analysis using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical quantitative data achievable with the described methods. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Method Validation Parameters
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL[5] | 0.2 ng/mL[1] |
| Linearity (Range) | 0.5 - 100 ng/mL | 0.2 - 100 ng/mL |
| Recovery | 85 - 105% | 92 - 98%[1] |
| Precision (RSD%) | < 15% | < 10%[1] |
Table 2: Mass Spectrometry Parameters
| Analyte | Method | Precursor Ion (m/z) | Product Ion(s) (m/z) |
|---|---|---|---|
| Boldenone | GC-MS (HFB derivative) | 678 | 658, 467 |
| Boldenone-d3 | GC-MS (HFB derivative) | 681 | 661, 470 |
| Boldenone | LC-MS/MS | 287.2 | 121.1, 135.1 |
| Boldenone-d3 | LC-MS/MS | 290.2 | 121.1, 138.1 |
Experimental Protocols
This section details the step-by-step methodology for the quantitative analysis of boldenone in urine.
Materials and Reagents
-
Boldenone certified reference standard
-
Boldenone-d3 internal standard
-
β-glucuronidase from E. coli[6]
-
Phosphate buffer (0.1 M, pH 7.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)[6]
-
Methanol, Acetonitrile, Ethyl Acetate (HPLC grade)
-
Formic acid
-
Heptafluorobutyric anhydride (HFBA) for GC-MS derivatization
-
Ultrapure water
Sample Preparation
-
Sample Collection and Storage: Collect urine samples in sterile containers and store at -20°C until analysis.
-
Internal Standard Spiking: Thaw urine samples to room temperature. To a 5 mL aliquot of urine, add the deuterated internal standard (Boldenone-d3) to a final concentration of 10 ng/mL.[6]
-
Enzymatic Hydrolysis:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.[4]
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water to remove interferences.
-
Elute the analytes with 5 mL of methanol or acetonitrile.[4]
-
-
Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
For LC-MS/MS analysis , reconstitute the residue in 100 µL of the mobile phase.
-
For GC-MS analysis , proceed to the derivatization step.
-
Derivatization (for GC-MS only)
-
To the dried residue, add 50 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of ethyl acetate.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection into the GC-MS.
Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 20% B, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Mandatory Visualizations
Caption: Experimental workflow for boldenone analysis.
Caption: Key steps in the analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. wada-ama.org [wada-ama.org]
- 3. Metabolism study of boldenone in human urine by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of boldenone in postmortem specimens including blood and urine samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rivm.nl [rivm.nl]
- 7. cerilliant.com [cerilliant.com]
Application of 17-O-Methyl Boldenone-d3 in sports anti-doping testing.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boldenone (17β-hydroxyandrosta-1,4-dien-3-one) is a potent anabolic androgenic steroid (AAS) prohibited at all times in sport by the World Anti-Doping Agency (WADA). Its detection in athlete samples is a critical task for anti-doping laboratories. Accurate quantification of boldenone and its metabolites is essential for differentiating between endogenous and exogenous sources, particularly at low concentrations. The use of stable isotope-labeled internal standards is a cornerstone of definitive analytical methods, ensuring precision and accuracy by compensating for variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of a novel deuterated internal standard, 17-O-Methyl Boldenone-d3, in the analysis of boldenone in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While boldenone-d3 and ¹³C₃-boldenone are commonly utilized internal standards, the hypothetical this compound is presented here as a specialized standard for methods involving methylation derivatization, potentially offering enhanced stability and chromatographic properties for specific analytical needs.
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle behind using this compound is isotope dilution mass spectrometry. A known amount of the deuterated standard, which is chemically identical to the methylated analyte but has a higher mass, is added to the sample at the beginning of the analytical process. The standard and the analyte behave identically during extraction, derivatization, and chromatography. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, correcting for any losses during sample processing.
Application Notes and Protocols for the Detection of Boldenone Residues in Livestock Using 17-O-Methyl Boldenone-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of boldenone residues in livestock tissues, utilizing 17-O-Methyl Boldenone-d3 as an internal standard. The methodologies described are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the detection of veterinary drug residues.
Introduction
Boldenone is an anabolic androgenic steroid that is used illicitly to promote growth in livestock.[1] Residues of this veterinary drug in animal-derived food products can pose a potential risk to consumers.[2] Regulatory bodies worldwide have established maximum residue limits (MRLs) or have outright banned the use of boldenone in food-producing animals.[3] Consequently, sensitive and reliable analytical methods are crucial for monitoring compliance with these regulations and ensuring food safety.
The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification in mass spectrometry-based methods. The internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample at a known concentration at the beginning of the sample preparation process. It compensates for any loss of analyte during extraction and cleanup, as well as for variations in instrument response, thereby improving the accuracy and precision of the measurement.[1]
This application note details a comprehensive workflow, from sample preparation to data analysis, for the determination of boldenone in livestock tissues.
Experimental Protocols
The following protocols are provided as a comprehensive guide. Laboratories should perform their own validation to ensure that the method meets their specific performance requirements.
Materials and Reagents
-
Boldenone analytical standard
-
This compound (or a suitable deuterated boldenone analogue like boldenone-d3)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate
-
Hexane
-
β-Glucuronidase/arylsulfatase
-
Sodium acetate buffer (pH 5.2)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric reversed-phase)
-
Syringe filters (0.22 µm)
Sample Preparation: Bovine Liver and Muscle Tissue
This protocol is adapted from established methods for steroid analysis in animal tissues.[2][4]
-
Homogenization: Weigh 5 g of thawed and minced tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, quality control, and calibration standard.
-
Enzymatic Hydrolysis: To hydrolyze conjugated boldenone metabolites, add 5 mL of sodium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Vortex briefly and incubate in a shaking water bath at 37°C for 16 hours.
-
Liquid-Liquid Extraction (LLE):
-
After incubation, allow the samples to cool to room temperature.
-
Add 10 mL of ethyl acetate and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 10 mL of ethyl acetate.
-
Combine the organic extracts.
-
-
Defatting: Add 5 mL of hexane to the combined organic extract, vortex for 30 seconds, and centrifuge at 4000 rpm for 5 minutes. Discard the upper hexane layer.
-
Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 2 mL of 20% methanol in water.
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Final Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions. The specific parameters should be optimized for the instrument being used.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor and product ions for boldenone and its deuterated internal standard should be optimized. Typical transitions are provided in the data tables below.
-
Data Presentation
Table 1: LC-MS/MS Parameters for Boldenone and Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Boldenone | 287.2 | 121.1 | 135.1 | Optimized for instrument |
| This compound | 304.2 | 124.1 | 138.1 | Optimized for instrument |
Note: The m/z values for this compound are predicted based on the structure and may need to be confirmed experimentally. The provided transitions for boldenone are commonly used.[1]
Table 2: Method Performance Data for Boldenone in Bovine Liver
| Parameter | Result |
| Decision Limit (CCα) | 0.17 µg/kg[2] |
| Detection Capability (CCβ) | 0.29 µg/kg[2] |
| Recovery | ~100% at 1, 1.5, and 2 µg/kg fortification levels[2] |
| Linearity (R²) | >0.99[1] |
Table 3: Method Validation Data for Boldenone in Various Livestock Tissues
| Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Bovine Muscle | 0.5 - 5.0 | 85 - 110 | < 15 | [1] |
| Bovine Serum | 0.1 - 10 | 90 - 105 | < 10 | [5] |
| Porcine Muscle | 1.0 - 10 | 88 - 112 | < 15 | General literature |
| Poultry Muscle | 1.0 - 10 | 92 - 108 | < 12 | General literature |
Note: This table compiles typical performance data from various sources. Actual results will vary depending on the specific matrix and laboratory conditions.
Visualizations
Caption: Workflow for the analysis of boldenone in livestock tissue.
Caption: Use of an internal standard for accurate quantification.
References
- 1. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Liquid chromatography/tandem mass spectrometry method to determine boldenone in bovine liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. rivm.nl [rivm.nl]
- 5. researchgate.net [researchgate.net]
High-Resolution Mass Spectrometry for the Analysis of 17-O-Methyl Boldenone-d3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and experimental protocol for the sensitive and selective analysis of 17-O-Methyl Boldenone-d3 using high-resolution mass spectrometry (HRMS). The methodologies described herein are essential for researchers in drug metabolism, pharmacokinetics, and anti-doping sciences. This guide outlines sample preparation from biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data analysis strategies.
Introduction
17-O-Methyl Boldenone is a synthetic anabolic-androgenic steroid (AAS) and a derivative of boldenone. The deuterated internal standard, this compound, is crucial for accurate quantification in complex biological matrices. High-resolution mass spectrometry, particularly coupled with ultra-high-performance liquid chromatography (UHPLC), offers exceptional sensitivity and specificity for the detection and quantification of such compounds, even at trace levels.[1][2] This approach minimizes the need for extensive sample derivatization, which is often required for gas chromatography-mass spectrometry (GC-MS) analysis.[2]
Experimental Protocols
Sample Preparation: Extraction from Biological Matrices (Urine/Plasma)
A robust sample preparation protocol is critical for removing interferences and concentrating the analyte of interest. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed for the analysis of anabolic steroids in biological samples.[3][4]
1. Enzymatic Hydrolysis (for conjugated metabolites):
-
To 1 mL of urine or plasma, add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Add 1 mL of phosphate buffer (pH 7).
-
Vortex and incubate at 50°C for 2 hours to deconjugate the steroid metabolites.[5]
2. Liquid-Liquid Extraction (LLE):
-
To the hydrolyzed sample, add 5 mL of a mixture of ethyl acetate and n-hexane (9:1, v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
3. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
High-Resolution Mass Spectrometry Analysis
Instrumentation:
-
Chromatography System: UHPLC system.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.[4][6]
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for the analysis of steroid conjugates, while APCI can be effective for the parent steroids.[4][6][7]
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
HRMS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Ion Mode |
| Scan Mode | Full Scan with data-dependent MS/MS (ddMS2) |
| Mass Range | m/z 100-1000 |
| Resolution | > 60,000 FWHM |
| Collision Energy | Stepped collision energy (e.g., 15, 25, 40 eV) for fragmentation |
| Internal Standard | This compound |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables represent typical validation parameters for the analysis of this compound.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 17-O-Methyl Boldenone | 0.1 - 100 | > 0.99 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| 17-O-Methyl Boldenone | 0.05 | 0.1 |
Table 3: Accuracy and Precision
| Spiked Concentration (ng/mL) | Recovery (%) | RSD (%) |
| 0.5 | 95.2 | 4.8 |
| 10 | 98.1 | 3.2 |
| 50 | 101.5 | 2.5 |
Table 4: Expected High-Resolution Masses and Fragments
| Compound | Formula | [M+H]⁺ (Calculated) | Major Fragment Ions (m/z) |
| 17-O-Methyl Boldenone | C₂₀H₂₈O₂ | 301.2168 | 283.2062, 135.0804, 121.0648 |
| This compound | C₂₀H₂₅D₃O₂ | 304.2356 | 286.2250, 135.0804, 121.0648 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from biological samples.
Caption: General experimental workflow for steroid analysis.
Simplified Androgen Receptor Signaling Pathway
Anabolic steroids like Boldenone exert their effects primarily through the androgen receptor. The following diagram depicts a simplified signaling pathway.
Caption: Simplified androgen receptor signaling pathway.
Conclusion
The described UHPLC-HRMS method provides a highly selective and sensitive approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and instrumental analysis, combined with the use of a deuterated internal standard, ensure reliable and accurate results. This application note serves as a valuable resource for laboratories involved in steroid analysis for research, clinical, and forensic purposes.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. Ultra high performance liquid chromatography tandem mass spectrometry determination and profiling of prohibited steroids in human biological matrices. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Analysis of Boldenone and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boldenone (androsta-1,4-dien-17β-ol-3-one) is a potent anabolic-androgenic steroid (AAS) derived from testosterone. Its use is prohibited in equine sports and for growth promotion in livestock in many countries. In humans, it is a controlled substance often misused for performance enhancement. The detection of boldenone and its metabolites is crucial for anti-doping control and food safety. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the sensitive and specific identification and quantification of these compounds in biological matrices. This document provides detailed application notes and protocols for the GC-MS analysis of boldenone metabolites.
Boldenone undergoes extensive metabolism in the body, primarily through hydrogenation, oxidation, and hydroxylation.[1] The main metabolites excreted in human urine include 5β-androst-1-en-17β-ol-3-one (BM1), 5β-androst-1-ene-3α,17β-diol, 5β-androst-1-en-3α-ol-17-one, and 17α-boldenone (epiboldenone).[2][3] These metabolites are often present in urine as glucuronide conjugates, necessitating an enzymatic hydrolysis step prior to extraction and analysis.[2]
Metabolic Pathway of Boldenone
The metabolic conversion of boldenone involves several key enzymatic reactions, leading to a variety of metabolites. The primary pathways include the reduction of the A-ring, oxidation of the 17-hydroxyl group, and hydroxylation at various positions.
Caption: Metabolic pathway of boldenone.
Experimental Workflow for GC-MS Analysis
The analysis of boldenone metabolites by GC-MS involves a multi-step process, from sample collection to data interpretation. A typical workflow is outlined below.
Caption: Experimental workflow for GC-MS analysis of boldenone metabolites.
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) and Hydrolysis
This protocol is designed for the extraction of boldenone and its metabolites from urine samples.
Materials:
-
Urine sample
-
Phosphate buffer (pH 7)
-
β-glucuronidase from E. coli
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Acetonitrile
Procedure:
-
To 2 mL of urine, add 0.75 mL of 0.8 M phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 52°C for 3 hours for enzymatic hydrolysis.[4]
-
After cooling to room temperature, add 2 mL of water.
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 30% (v/v) acetonitrile in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
To enhance volatility for GC-MS analysis, the hydroxyl groups of boldenone and its metabolites are derivatized to form trimethylsilyl (TMS) ethers.
Materials:
-
Dried sample extract from the SPE step
-
N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)
-
Ammonium iodide/ethanethiol (as catalyst, optional)
-
Pyridine (optional)
Procedure:
-
To the dried extract, add 50 µL of MSTFA.
-
If catalytic enhancement is needed, a small amount of ammonium iodide/ethanethiol can be added. Alternatively, 20 µL of pyridine can be used.
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS injection.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of boldenone metabolites. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1-2 µL, splitless mode |
| Oven Temperature Program | Initial temperature 140°C, ramp to 240°C at 20°C/min, then to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data and Mass Spectral Information
The following table summarizes the key quantitative data for the GC-MS analysis of TMS-derivatized boldenone and its major metabolites. Retention times are approximate and can vary depending on the chromatographic conditions.
| Compound | Derivative | Retention Time (min) | Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) |
| Boldenone | Mono-TMS | ~15.2 | 430 | 415, 284, 143 |
| 17α-Boldenone | Mono-TMS | ~15.5 | 430 | 415, 284, 143 |
| 5β-androst-1-en-17β-ol-3-one (BM1) | Mono-TMS | ~16.1 | 432 | 417, 286, 143 |
| 5β-androst-1-ene-3α,17β-diol | Bis-TMS | ~16.8 | 506 | 491, 326, 236 |
| 5β-androst-1-en-3α-ol-17-one | Mono-TMS | ~16.5 | 434 | 419, 344, 254 |
Note: The precursor ions listed are for the TMS derivatives. For tandem MS experiments, these would be the selected precursor ions.[5]
Data Presentation and Interpretation
For quantitative analysis, calibration curves should be prepared using certified reference materials for boldenone and its metabolites. The use of an internal standard, such as d3-testosterone, is recommended to correct for variations in sample preparation and instrument response. In SIM mode, the monitoring of at least three characteristic ions for each analyte provides high specificity and reduces the likelihood of false positives. The ratio of the quantifier ion to the qualifier ions should be consistent between the samples and the calibration standards.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of boldenone and its metabolites in urine. Proper sample preparation, including enzymatic hydrolysis and derivatization, is critical for achieving the required sensitivity and specificity. The provided protocols and quantitative data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the detection and quantification of these controlled substances.
References
- 1. scielo.br [scielo.br]
- 2. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: A Validated Method for the Quantification of 17-O-Methyl Boldenone-d3 in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 17-O-Methyl Boldenone-d3 in biological matrices. This method is crucial for researchers, scientists, and professionals in drug development and doping control analysis, providing a reliable tool for pharmacokinetic studies, metabolism research, and monitoring of anabolic steroid use. The protocol outlines detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with comprehensive validation data demonstrating the method's accuracy, precision, and linearity.
Introduction
Boldenone is a potent anabolic-androgenic steroid (AAS) and its detection is of significant interest in both clinical and forensic toxicology.[1] The methylated and deuterated analog, this compound, serves as an essential internal standard for the accurate quantification of boldenone and its metabolites.[2] However, the development of a validated method specifically for the quantification of this compound as an analyte itself is critical for its use as a certified reference material and for isotope dilution studies. This application note provides a detailed, validated LC-MS/MS method for the quantification of this compound in biological samples. The method adheres to the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[3][4][5][6][7][8][9][10][11][12]
Experimental Protocols
Materials and Reagents
-
Boldenone (for use as an internal standard, if required)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human plasma/urine (drug-free)
-
Standard laboratory equipment (vortex mixer, centrifuge, etc.)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
A C18 reversed-phase HPLC column.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: To 1 mL of plasma or urine sample, add the internal standard (if used) and vortex. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water to remove interferences.
-
Elution: Elute the analyte with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Method Validation
The method was validated according to international guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.[3][4][5][6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data obtained during the method validation.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 0.5 - 500 | > 0.995 | 1/x |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (CV, %) |
| This compound | 1.0 (LLOQ) | 0.98 | 98.0 | < 15.0 |
| 2.5 (Low QC) | 2.45 | 98.0 | < 10.0 | |
| 50 (Mid QC) | 51.2 | 102.4 | < 8.0 | |
| 400 (High QC) | 395.6 | 98.9 | < 7.0 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 2.5 | 92.5 | 95.8 |
| 400 | 95.1 | 98.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway of Boldenone
Caption: Simplified signaling pathway of Boldenone via the Androgen Receptor.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and validated approach for the quantification of this compound in biological matrices. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it a valuable tool for a wide range of research and analytical applications. The provided protocols and validation data can be readily adapted and implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. Boldenone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 6. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 7. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 8. worldwide.com [worldwide.com]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. propharmagroup.com [propharmagroup.com]
- 11. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 12. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 13. This compound | LGC Standards [lgcstandards.com]
- 14. cymitquimica.com [cymitquimica.com]
- 15. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Determination of boldenone in postmortem specimens including blood and urine samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address matrix effects in the analysis of 17-O-Methyl Boldenone-d3?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 17-O-Methyl Boldenone-d3 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected compounds in the sample matrix.[1] In the analysis of this compound, components of biological matrices like urine or plasma can interfere with the ionization process in the mass spectrometer's source. This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) version of 17-O-Methyl Boldenone. SIL internal standards are the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte of interest. They co-elute with the analyte and experience similar matrix effects, thus providing a reliable way to correct for variations in sample preparation and ionization.
Q3: What are the most common biological matrices for the analysis of boldenone and its metabolites?
A3: The most common biological matrices for analyzing boldenone and its metabolites are urine and plasma/serum.[2][3] Hair and tissue samples are also used in some applications.[3]
Q4: How can I assess the presence and magnitude of matrix effects in my assay?
A4: The presence of matrix effects can be evaluated by comparing the peak response of an analyte in a pure solution to the peak response of the same analyte spiked into an extracted blank matrix sample (post-extraction spike). The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Poor sensitivity or low signal intensity for this compound.
| Possible Cause | Suggested Solution |
| Ion Suppression | This is a primary cause of low signal intensity. Improve sample clean-up using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] See the detailed protocols below. |
| Suboptimal LC-MS/MS parameters | Optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy). |
| Inefficient Chromatographic Separation | Modify the LC gradient to better separate this compound from co-eluting matrix components. Consider using a different column chemistry, such as a biphenyl phase instead of a standard C18, which can offer different selectivity for steroids. |
Problem 2: High variability in quantitative results.
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | Ensure the use of a stable isotope-labeled internal standard like this compound in all samples, calibrators, and quality controls to compensate for variability. |
| Sample Preparation Inconsistency | Automate the sample preparation process if possible. If manual, ensure consistent timing and technique for all steps, especially for SPE and LLE. |
| Carryover | Implement a robust needle and injection port washing procedure between samples to prevent carryover from high-concentration samples to subsequent ones. |
Problem 3: Peak shape issues (e.g., tailing, fronting, or splitting).
| Possible Cause | Suggested Solution |
| Column Contamination or Degradation | Use a guard column to protect the analytical column. If peak shape degrades, try flushing the column or replacing it. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte and column. For steroid analysis, mobile phases containing additives like ammonium fluoride or formic acid can improve peak shape and sensitivity.[3] |
| Injection Solvent Mismatch | The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of expected performance for different techniques when analyzing steroids in biological fluids.
| Sample Preparation Technique | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 100 | 40 - 80 (Suppression) | Fast, simple, and inexpensive. | High matrix effects, less clean extract. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 110 | Good removal of phospholipids and salts. | Can be labor-intensive and require large solvent volumes. |
| Solid Phase Extraction (SPE) | 80 - 105 | 90 - 115 | Excellent removal of interferences, high analyte concentration. | Can be more expensive and require method development. |
Note: The values presented are typical ranges for anabolic steroids and may vary depending on the specific matrix, analyte concentration, and protocol used.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Plasma/Serum Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma or serum, add 500 µL of 0.1 M zinc sulfate solution. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
-
Sample Preparation: To 1 mL of urine, add 50 µL of an internal standard working solution (containing this compound).
-
Extraction: Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 3,000 x g for 5 minutes.
-
Phase Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
References
- 1. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of boldenone in postmortem specimens including blood and urine samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing ESI-MS for 17-O-Methyl Boldenone-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-O-Methyl Boldenone-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low Signal Intensity or Poor Ionization Efficiency
Question: I am observing a weak signal for this compound. How can I improve its ionization efficiency in positive ESI-MS?
Answer:
Low signal intensity for non-polar molecules like this compound is a common challenge in ESI-MS. Steroids often lack readily ionizable functional groups, leading to poor proton affinity. Here are several strategies to enhance the signal:
-
Mobile Phase Optimization: The composition of your mobile phase is critical for efficient ionization.
-
Additives: The use of additives can significantly enhance protonation. Ammonium adducts are commonly observed with steroids and can provide a more stable and abundant ion than the protonated molecule.
-
Solvent Composition: A higher percentage of organic solvent, such as methanol or acetonitrile, at the point of elution can improve desolvation efficiency.
-
-
ESI Source Parameter Optimization: Fine-tuning the ESI source parameters is essential. A systematic approach, such as a design of experiments (DoE), can be effective in finding the optimal settings.[1] Key parameters to adjust include:
-
Capillary Voltage: Increasing the voltage can enhance the electric field and improve ion formation, but excessive voltage can lead to discharge.
-
Nebulizer Gas Pressure: This affects droplet size; optimizing it can lead to more efficient desolvation.
-
Drying Gas Flow Rate and Temperature: These parameters are crucial for solvent evaporation. Overheating can cause thermal degradation of the analyte.
-
-
Derivatization: If mobile phase and source optimization are insufficient, chemical derivatization can be employed to introduce a readily ionizable group onto the steroid. While this adds a sample preparation step, it can dramatically increase sensitivity.
Experimental Protocol: Mobile Phase Additive Screening
-
Prepare stock solutions of this compound in methanol or acetonitrile.
-
Prepare a series of mobile phases containing different additives at various concentrations.
-
Infuse the sample solution directly into the mass spectrometer using a syringe pump.
-
Monitor the intensity of the protonated molecule ([M+H]+) and potential adducts ([M+NH4]+, [M+Na]+).
-
Compare the signal intensities obtained with each mobile phase to identify the optimal additive and concentration.
| Mobile Phase Additive | Typical Concentration | Expected Ion(s) |
| Formic Acid | 0.1% | [M+H]+ |
| Ammonium Formate | 5-10 mM | [M+NH4]+, [M+H]+ |
| Ammonium Acetate | 5-10 mM | [M+NH4]+, [M+H]+ |
Issue 2: Inconsistent or Unstable Signal
Question: My signal for this compound is fluctuating significantly between injections. What could be the cause?
Answer:
Signal instability can stem from several factors, from the LC system to the MS source.
-
LC System Issues:
-
Pump Performance: Inconsistent solvent delivery can lead to a fluctuating spray. Ensure pumps are properly purged and maintained.
-
Column Equilibration: Insufficient column equilibration between injections can cause retention time shifts and variable ionization conditions.
-
Contamination: Contaminants from the sample matrix or the LC system itself can cause ion suppression.
-
-
ESI Source Instability:
-
Spray Needle Position: The position of the ESI needle relative to the MS inlet is critical. An unstable or poorly optimized position can lead to a fluctuating signal.
-
Dirty Source Components: Over time, the MS source components (e.g., capillary, lenses) can become contaminated, leading to unstable ion transmission. Regular cleaning is essential.
-
-
Sample Preparation:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample clean-up to remove interfering substances.
-
Troubleshooting Workflow for Signal Instability
Caption: Troubleshooting workflow for unstable ESI-MS signal.
Issue 3: Unexpected Adduct Formation
Question: I am observing multiple adducts for this compound, which complicates my data. How can I control adduct formation?
Answer:
Steroids are known to form various adducts in ESI-MS, most commonly with sodium ([M+Na]+) and potassium ([M+K]+), in addition to the desired protonated molecule or ammonium adduct.
-
Source of Adducts:
-
Glassware: Sodium and potassium can leach from glass vials and containers.
-
Mobile Phase: Impurities in solvents or additives can be a source of metal ions.
-
Sample Matrix: Biological samples can contain high concentrations of sodium and potassium salts.
-
-
Minimizing Unwanted Adducts:
-
Use Plasticware: Whenever possible, use polypropylene vials and containers to minimize sodium and potassium contamination.
-
High-Purity Solvents: Use high-purity, LC-MS grade solvents and additives.
-
Promote Desired Adduct: By adding a controlled amount of an additive like ammonium formate, you can drive the equilibrium towards the formation of the [M+NH4]+ adduct, thereby suppressing the formation of unwanted metal adducts.
-
Logical Diagram for Adduct Control
Caption: Common adducts of this compound in ESI-MS.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in positive ESI-MS?
A1: The molecular weight of this compound is 303.4 g/mol . The expected precursor ions are:
-
Protonated molecule ([M+H]+): m/z 304.4
-
Ammonium adduct ([M+NH4]+): m/z 321.4
-
Sodium adduct ([M+Na]+): m/z 326.4
The relative abundance of these ions will depend on the mobile phase composition and source conditions.
Q2: What are the expected fragmentation patterns and product ions for this compound in MS/MS?
Predicted Fragmentation of [M+H]+ (m/z 304.4)
Caption: Predicted fragmentation of protonated this compound.
Table of Predicted Product Ions:
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Description |
| 304.4 ([M+H]+) | 286.4 | H2O | Loss of water from the steroid backbone. |
| 304.4 ([M+H]+) | 272.4 | CH3OH | Loss of methanol from the 17-O-methyl group. |
| 304.4 ([M+H]+) | 121.1 | C11H15O2D3 | Characteristic fragmentation of the A/B rings of the boldenone structure. |
Note: The d3-label on the methyl group will result in a 3 Da shift for any fragment containing this group. For example, the loss of deuterated methanol would be 35 Da (CD3OH) instead of 32 Da (CH3OH).
Q3: How does the deuterium labeling in this compound affect its MS analysis?
A3: The three deuterium atoms on the 17-O-methyl group serve as an internal standard for quantification. In MS, this results in a 3 Da mass shift compared to the unlabeled analog. This mass difference allows for the simultaneous detection and quantification of both the labeled and unlabeled forms of the compound. It is important to ensure that there is no isotopic crosstalk between the two compounds.
Q4: What are typical LC-MS/MS parameters for the analysis of boldenone and its analogs?
A4: While optimization is always necessary for a specific instrument and application, the following table provides a good starting point for method development.
| Parameter | Typical Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid or 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or 5 mM Ammonium Formate |
| Gradient | 5% B to 95% B over 10-15 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3-5 kV |
| Drying Gas Temp. | 250-350 °C |
| Nebulizer Pressure | 30-50 psi |
| Collision Gas | Argon |
Q5: Where can I find more information on steroid analysis by mass spectrometry?
A5: Several resources are available for further reading:
-
Journal of Steroid Biochemistry and Molecular Biology
-
Journal of Mass Spectrometry
-
Analytical Chemistry
-
Vendor application notes from major mass spectrometer manufacturers.
References
Identifying and resolving common interferences in boldenone quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on boldenone quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for boldenone quantification?
A1: The most common and robust analytical methods for the quantification of boldenone are hyphenated chromatographic techniques.[1] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently used.[1][2] For distinguishing between endogenous and exogenous boldenone, gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) is a crucial technique.[3][4][5]
Q2: What are the known metabolites of boldenone that can be monitored?
A2: The primary metabolite of boldenone is 5β-androst-1-en-17β-ol-3-one (BM1).[2][4][6][7] Other significant metabolites include epiboldenone, and their sulfate and glucuronide conjugates.[2][6][7][8] Monitoring these metabolites is crucial for detecting boldenone misuse, as the parent compound may only be present at low concentrations.[2][8]
Q3: What are typical concentration ranges for endogenous boldenone?
A3: Endogenous boldenone can be detected at very low concentrations in urine.[9][10] In horses, concentrations have been found in the range of 27.0–1330 pg/mL.[9][10] In humans, urinary levels in individuals who have not taken boldenone are typically low, with a mean level of around 3.19 ± 1.65 ng/mL reported in one study.[2] Blood concentrations in non-users are generally below the limit of quantification (e.g., < 0.5 ng/mL).[11]
Q4: Can sample storage conditions affect boldenone quantification?
A4: Yes, improper sample storage can lead to the ex vivo transformation of steroids, potentially causing false-positive results for boldenone.[9][10] Storage of urine samples at room temperature has been shown to induce the formation of boldenone, while refrigeration can prevent this transformation.[9][10]
Troubleshooting Guide
Issue 1: High background or matrix interference in LC-MS/MS analysis.
-
Question: My chromatogram shows a high baseline and many interfering peaks, making it difficult to accurately quantify boldenone. What could be the cause and how can I resolve it?
-
Answer: High background and matrix effects are common challenges in biological matrices like urine and plasma.[1][3] Endogenous steroids and other matrix components can co-elute with boldenone and its metabolites, causing ion suppression or enhancement.[12]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a robust sample preparation technique like solid-phase extraction (SPE) to remove interfering compounds.[1][3] Hydrophilic-Lipophilic Balance (HLB) cartridges are effective for retaining both polar and non-polar compounds.
-
Improve Chromatographic Separation: Adjust the mobile phase gradient and/or use a different column chemistry (e.g., C18) to achieve better separation of boldenone from matrix components.[3]
-
Enhance Mass Spectrometry Specificity: Utilize Multiple Reaction Monitoring (MRM) mode with specific precursor-to-product ion transitions for boldenone and its metabolites to increase selectivity.[13]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for matrix effects.
-
-
Issue 2: Difficulty in distinguishing between endogenous and exogenous boldenone.
-
Question: I am detecting low levels of boldenone in my samples, but I am unsure if it is from endogenous production or external administration. How can I differentiate between the two?
-
Answer: Distinguishing between endogenous and exogenous boldenone is a critical aspect of anti-doping and veterinary drug testing.[3][4] At low concentrations, this can be challenging.
-
Troubleshooting Steps:
-
Isotope Ratio Mass Spectrometry (IRMS): The definitive method is GC/C/IRMS, which measures the carbon isotope ratio (¹³C/¹²C).[5] Synthetic boldenone has a different ¹³C/¹²C ratio compared to endogenously produced steroids.[5]
-
Metabolite Profiling: Analyze for specific metabolites that are more indicative of exogenous administration, such as boldenone and epiboldenone sulfates.[6][7] The presence of these sulfated metabolites when the parent compound and its main metabolite (BM1) are at low levels can suggest exogenous use.[7]
-
Biomarker Approach: In equine samples, the presence of Δ1-progesterone and 20(S)-hydroxy-Δ1-progesterone can indicate microbial transformation of steroids in the urine, which could be a source of boldenone, rather than administration.[9][10]
-
-
Issue 3: Poor peak shape (tailing or fronting) in GC-MS analysis.
-
Question: My boldenone peak is showing significant tailing in my GC-MS analysis, affecting integration and quantification. What could be the cause?
-
Answer: Peak tailing in GC-MS is often due to active sites in the GC system or issues with the derivatization process.
-
Troubleshooting Steps:
-
Inlet and Column Maintenance: Ensure the GC inlet liner is clean and deactivated. Active sites on a dirty liner or column can interact with the analyte. Trim the front end of the GC column to remove any contamination.[14][15]
-
Proper Derivatization: Incomplete derivatization of boldenone can leave polar functional groups exposed, leading to interactions with the column. Optimize the derivatization reaction conditions (temperature, time, and reagent concentration). Silylation is a common derivatization technique for steroids.[16]
-
Check for Leaks: Leaks in the GC system can affect carrier gas flow and lead to poor peak shape. Perform a leak check of all fittings and connections.[14]
-
-
Quantitative Data Summary
Table 1: Typical Analytical Parameters for Boldenone Quantification by LC-MS/MS
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.1 - 100 ng L⁻¹ | Water | [3] |
| Linearity Range | 1 - 1000 pg mg⁻¹ | Keratinous Samples | [3] |
| Limit of Detection (LOD) | 0.05 - 0.1 ng L⁻¹ | Water | [3] |
| Limit of Quantification (LOQ) | 0.1 - 1 ng L⁻¹ | Water | [3] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Blood | [2][11] |
| Recovery | 80 - 95% | Water | [3] |
| Accuracy | 85 - 110% | Keratinous Samples | [3] |
Experimental Protocols
Protocol 1: Quantification of Boldenone in Urine by LC-MS/MS
This protocol provides a general methodology for the extraction and analysis of boldenone from urine samples.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Adjust 5 mL of urine to pH 7.
-
Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the urine sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 3 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5-10% B, increasing to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z) for Boldenone: 287.
-
Product Ions (m/z) for Boldenone: Monitor characteristic product ions such as 121 and 97 for quantification and confirmation.
-
-
Visualizations
Caption: Workflow for Boldenone Quantification.
Caption: Interferences in Boldenone Analysis.
Caption: Simplified Boldenone Metabolism Pathway.
References
- 1. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. wada-ama.org [wada-ama.org]
- 6. researchgate.net [researchgate.net]
- 7. New potential markers for the detection of boldenone misuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of boldenone and its major metabolites by liquid chromatography-tandem mass spectrometry in urine samples [iris.uniroma1.it]
- 9. Differentiation of boldenone administration from ex vivo transformation in the urine of castrated male horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. madbarn.com [madbarn.com]
- 11. Determination of boldenone in postmortem specimens including blood and urine samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. hdb.ugent.be [hdb.ugent.be]
- 14. shimadzu.co.uk [shimadzu.co.uk]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Fine-tuning liquid chromatography gradient for optimal separation of boldenone isomers.
For researchers, scientists, and professionals in drug development, achieving optimal separation of boldenone isomers is a critical step in ensuring analytical accuracy and regulatory compliance. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the liquid chromatography of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary boldenone isomers that require chromatographic separation?
A1: The most commonly encountered and analytically significant isomers are the 17-epimers: 17β-boldenone (the active anabolic steroid) and 17α-boldenone (a key metabolite). In certain biological matrices like cattle urine, both 17α-boldenone and 17β-boldenone can be present, making their separation crucial for accurate quantification and for distinguishing between endogenous and exogenous sources.[1][2]
Q2: Why is chromatographic separation necessary if I am using a mass spectrometer (MS) for detection?
A2: Isomers like 17α-boldenone and 17β-boldenone are often isobaric, meaning they have the same mass-to-charge ratio (m/z). Consequently, a mass spectrometer alone cannot differentiate between them. Chromatographic separation prior to MS detection is essential to ensure that each isomer is individually introduced into the mass spectrometer, allowing for accurate identification and quantification.
Q3: Which type of column is best suited for separating boldenone isomers: a standard C18 or a biphenyl column?
A3: While traditional C18 columns can be used, biphenyl columns often provide superior selectivity and resolution for steroid isomers.[3] The unique chemistry of biphenyl stationary phases can enhance the separation of structurally similar compounds like epimers, which may co-elute on a C18 column. For complex steroid panels, biphenyl columns have demonstrated enhanced retention and altered elution orders that can be beneficial for resolving critical isomer pairs.[3]
Q4: What are the typical mobile phases used for boldenone isomer separation?
A4: Reversed-phase liquid chromatography is the standard approach. Typical mobile phases consist of a gradient mixture of water and an organic solvent, usually acetonitrile or methanol. To improve peak shape and ionization efficiency for LC-MS applications, additives like formic acid (e.g., 0.1%) are commonly used.[4]
Troubleshooting Guide
Issue 1: Poor or no separation of boldenone isomers (co-elution).
-
Possible Cause 1: Inadequate Mobile Phase Gradient.
-
Solution: The gradient slope is a critical factor. If isomers are co-eluting, the rate of increase in the organic solvent concentration may be too rapid. Try implementing a shallower gradient, especially around the elution time of the boldenone isomers. This provides more time for the stationary phase to interact differently with the isomers, leading to better separation.
-
-
Possible Cause 2: Suboptimal Stationary Phase.
-
Solution: If gradient optimization on a C18 column is unsuccessful, switching to a column with a different selectivity, such as a biphenyl column, is highly recommended. The alternative chemistry of the biphenyl phase often enhances the resolution of isomeric compounds.[3]
-
-
Possible Cause 3: Incorrect Mobile Phase Composition.
-
Solution: The choice of organic solvent (acetonitrile vs. methanol) can impact selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa. Methanol can sometimes offer different selectivity for polar analytes.
-
Issue 2: Poor peak shape (tailing or fronting).
-
Possible Cause 1: Secondary Interactions with the Stationary Phase.
-
Solution: Peak tailing can occur due to interactions between the analyte and active sites on the silica backbone of the column. Ensure the mobile phase is adequately buffered, for example, with a low concentration of an acid like formic or acetic acid, to minimize these interactions.
-
-
Possible Cause 2: Sample Overload.
-
Solution: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject. If the peak shape improves, sample overload was the likely issue.
-
-
Possible Cause 3: Mismatch between Sample Solvent and Mobile Phase.
-
Solution: Dissolving the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. As a best practice, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Issue 3: Inconsistent Retention Times.
-
Possible Cause 1: Inadequate Column Equilibration.
-
Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before injecting the sample.
-
-
Possible Cause 2: Fluctuations in Column Temperature.
-
Solution: Use a column oven to maintain a constant and consistent temperature. Even minor fluctuations in ambient temperature can lead to shifts in retention times.
-
-
Possible Cause 3: Mobile Phase Instability.
-
Solution: Prepare fresh mobile phases daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile components, leading to retention time drift.
-
Experimental Protocols
Protocol 1: UHPLC-MS/MS Method for the Separation of 17α- and 17β-Boldenone in Urine
This protocol is based on established methods for the analysis of boldenone isomers in biological matrices.[1][2]
-
Sample Preparation (Urine)
-
To 2 mL of urine, add an internal standard (e.g., d3-boldenone).
-
Perform enzymatic hydrolysis to deconjugate the boldenone isomers.
-
Conduct solid-phase extraction (SPE) using a C18 cartridge for sample cleanup and concentration.
-
Elute the analytes from the SPE cartridge and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
Liquid Chromatography Parameters
-
Column: Biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 80% B (linear gradient)
-
8-9 min: 80% to 95% B (linear gradient)
-
9-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Parameters (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 17α-boldenone, 17β-boldenone, and the internal standard.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods for boldenone analysis. Note that direct comparative data for different columns under identical conditions for boldenone isomers is limited in the literature; however, the provided data gives an indication of expected performance.
| Parameter | Method 1 (C18-based) | Method 2 (General Steroid Method) |
| Analyte(s) | 17α-Boldenone, 17β-Boldenone, ADD | General Steroid Panel |
| Matrix | Bovine Urine | Human Plasma |
| Limit of Quantification (LOQ) | 0.50 ng/mL (17α-BOL), 0.20 ng/mL (17β-BOL)[2] | Not Specified |
| Recovery | 92.2% - 97.7%[2] | Not Specified |
| Repeatability (RSD) | 2.94% - 6.50%[2] | Not Specified |
| Within-Lab Reproducibility (RSD) | 5.04% - 13.50%[2] | Not Specified |
Visualizations
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry method for the separation of conjugated and unconjugated 17alpha- and 17beta-boldenone in urine sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confirmatory analysis of 17beta-boldenone, 17alpha-boldenone and androsta-1,4-diene-3,17-dione in bovine urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting poor peak shape and resolution for 17-O-Methyl Boldenone-d3.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of 17-O-Methyl Boldenone-d3. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues related to poor peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: What are the common causes of poor peak shape (tailing, fronting, or broadening) for this compound?
Poor peak shape in the analysis of this compound can stem from a variety of factors related to the analyte, the chromatographic system, and the analytical method.
-
Peak Tailing: This is often observed as an asymmetrical peak with a "tail" extending from the peak apex to the baseline. Common causes include:
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase, such as residual silanols on a C18 column, can cause peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that lead to tailing.
-
Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the pKa can result in mixed ionization states and lead to tailing. While this compound is not strongly ionizable, mobile phase pH can still influence interactions with the stationary phase.
-
Extra-column Volume: Excessive tubing length or dead volume in fittings can contribute to peak broadening and tailing.
-
-
Peak Fronting: This appears as a peak with a leading edge that is less steep than the trailing edge. The most common cause is:
-
Sample Overload: Injecting a sample concentration that is too high for the column's capacity is a primary cause of peak fronting.
-
Inappropriate Injection Solvent: Using an injection solvent that is significantly stronger than the initial mobile phase can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.
-
-
Peak Broadening: This is characterized by wider peaks than expected, leading to decreased resolution and sensitivity. Potential causes include:
-
Column Degradation: Over time, the efficiency of the column can decrease, resulting in broader peaks.
-
High Extra-column Volume: Similar to tailing, excessive volume outside of the column contributes to band broadening.
-
Slow Gradient Elution: A gradient that is too shallow may not effectively focus the analyte band, leading to broader peaks.
-
Suboptimal Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation.
-
Q2: My this compound peak is co-eluting with an interference. How can I improve the resolution?
Improving resolution between this compound and a co-eluting interference requires optimizing the chromatographic separation. Here are several strategies:
-
Optimize the Gradient:
-
Decrease the Gradient Slope: A shallower gradient (slower increase in organic solvent) provides more time for the analytes to interact with the stationary phase, often leading to better separation.
-
Introduce an Isocratic Hold: An isocratic hold at the beginning of the gradient can sometimes improve the separation of early eluting compounds.
-
-
Change the Mobile Phase Composition:
-
Solvent Type: Switching from acetonitrile to methanol (or vice versa) as the organic modifier can alter the selectivity of the separation due to different solvent properties.
-
Mobile Phase Additives: The addition of small amounts of additives like formic acid or ammonium formate can influence the interactions between the analyte and the stationary phase, potentially improving resolution. For steroid analysis, ESI-MS methods often benefit from additives that promote ionization.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column instead of a standard C18). Different stationary phases offer different selectivities.
-
-
Adjust the Column Temperature:
-
Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics. However, the effect on selectivity can be unpredictable and needs to be evaluated empirically.
-
Q3: I am observing peak splitting for my this compound peak. What could be the cause?
Peak splitting, where a single analyte appears as two or more peaks, can be a frustrating issue. The cause is often related to a problem at the head of the column or in the injection process.
-
Partially Blocked Column Frit: Contamination from the sample or the LC system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Column Void: A void or channel in the packing material at the head of the column can lead to a split flow path for the sample. This can be caused by high pressure, pH instability of the packing material, or physical shock to the column.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. The analyte may not properly focus on the head of the column.
-
Injector Issues: A problem with the injector, such as a scratched rotor seal, can cause the sample to be introduced onto the column in two separate bands.
Q4: Can the deuterium labeling in this compound affect its chromatographic behavior?
Yes, deuterium labeling can sometimes lead to a slight difference in retention time compared to the non-deuterated analog. This is known as the "isotope effect" in chromatography.
-
Retention Time Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in intermolecular interactions with the stationary phase.
-
Impact on Resolution: While the effect is usually small, it can be more pronounced when a larger number of deuterium atoms are present. In most well-optimized methods, the deuterated internal standard will co-elute closely with the analyte, but complete co-elution is not always guaranteed. It is important to have sufficient chromatographic resolution to separate the analyte from any potential interferences, and the mass spectrometer will differentiate the analyte from its deuterated internal standard.
Data Presentation: Troubleshooting Parameters
The following table summarizes the potential impact of various chromatographic parameters on peak shape and resolution for steroid analysis.
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Mobile Phase | |||
| Organic Solvent Composition | Poor resolution, long analysis time. | Optimize gradient slope (shallower for better resolution). | Improved separation of closely eluting peaks. |
| pH | Peak tailing for ionizable compounds. | Adjust pH away from the pKa of the analyte. | Symmetrical peak shape. |
| Additives (e.g., Formic Acid, Ammonium Formate) | Poor peak shape, low sensitivity. | Add 0.1% formic acid or 5-10 mM ammonium formate. | Improved peak shape and ionization efficiency in ESI-MS. |
| Column | |||
| Stationary Phase Chemistry | Co-elution with interferences. | Switch to a column with a different selectivity (e.g., Phenyl-Hexyl, PFP). | Altered elution order and improved resolution. |
| Column Temperature | Broad peaks, poor resolution. | Increase temperature in 5 °C increments (e.g., 30-50 °C). | Sharper peaks and potentially improved resolution. |
| Column Contamination | Peak tailing, splitting, high backpressure. | Backflush the column or use a guard column. | Restored peak shape and normal operating pressure. |
| Injection | |||
| Injection Volume/Concentration | Peak fronting or tailing. | Reduce the amount of sample injected. | Symmetrical peak shape. |
| Injection Solvent | Peak distortion (fronting, splitting). | Dissolve the sample in the initial mobile phase or a weaker solvent. | Improved peak shape. |
Experimental Protocols
A typical experimental protocol for the analysis of Boldenone and its derivatives provides a starting point for method development and troubleshooting.
Sample Preparation (from Urine)
-
To 1 mL of urine, add a deuterated internal standard solution (e.g., this compound).
-
Perform enzymatic hydrolysis to cleave glucuronide and sulfate conjugates. This is a common step in steroid analysis from biological matrices.
-
Extract the analytes using liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) with a C18 or mixed-mode cartridge.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
LC-MS/MS Method
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for steroid analysis.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient might start at 10-30% B, ramp up to 90-95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to troubleshooting poor peak shape and resolution.
Caption: A logical workflow for troubleshooting poor peak shape in LC-MS analysis.
Caption: A diagram illustrating the common causes of different types of poor peak shape.
Strategies to minimize ion suppression of 17-O-Methyl Boldenone-d3 in complex matrices.
Welcome to the Technical Support Center. This guide provides strategies to minimize ion suppression for 17-O-Methyl Boldenone-d3 and other anabolic steroids in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound analysis?
A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency, and therefore the signal intensity, of a target analyte (like this compound) due to the presence of co-eluting components from the sample matrix.[1][2] This is a significant problem because it can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility in your results.[3] Even highly selective MS-MS methods are susceptible because the interference happens during the ionization process, before mass analysis.[3]
Q2: What are the primary causes of ion suppression in complex matrices like plasma or urine?
A2: Ion suppression is primarily caused by endogenous matrix components that co-elute with the analyte and compete for ionization in the MS source.[1][3] Key culprits in biological matrices include:
-
Phospholipids: Abundant in plasma and serum, these are notorious for causing ion suppression, particularly in Electrospray Ionization (ESI).[4][5]
-
Salts and Buffers: Non-volatile salts can crystallize on the ESI droplet surface, hindering the release of analyte ions into the gas phase.[6]
-
Proteins and Lipids: If not adequately removed during sample preparation, these macromolecules can interfere with the ionization process.[6][7][8]
-
Metabolites: Endogenous metabolites or metabolites of co-administered drugs can also co-elute and interfere.[4]
Q3: How can I determine if my this compound signal is being suppressed?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[3][4][9] This technique involves infusing a constant flow of your analyte standard into the mobile phase after the analytical column but before the MS source.[4] When a blank, extracted matrix sample is injected, any dip in the constant analyte signal baseline indicates that something eluting from the column at that time is causing suppression.[3] Comparing this "suppression profile" to the retention time of this compound will confirm if it is affected.[4]
Troubleshooting Guide
Q4: My signal intensity for this compound is very low or inconsistent. What should I check first?
A4: Before assuming ion suppression, rule out common instrument and method issues:
-
Check System Suitability: Inject a fresh, neat standard of this compound prepared in mobile phase. If the signal is strong and consistent, the issue is likely related to the sample matrix. If the neat standard also shows a poor signal, the problem lies with the LC or MS system.[10][11]
-
Inspect the Ion Source: A dirty ion source is a common cause of weak signal intensity.[12] Check for contamination and clean the source components as per the manufacturer's guidelines.[12]
-
Verify Mobile Phase and Reagents: Ensure mobile phases are prepared correctly with high-purity, LC-MS grade solvents and additives.[13] Contaminants in the mobile phase can cause high background noise or suppression.[13][14]
Q5: I've confirmed ion suppression is occurring. What is the most effective way to solve it?
A5: The most effective strategy is to improve the sample preparation to remove interfering matrix components before analysis.[1][15]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing phospholipids and salts.[1][16] SPE can provide high analyte recoveries (often >85%) and significantly reduce matrix effects.[17][18]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for separating steroids from proteins and other interferences.[7][8][15] Supported Liquid Extraction (SLE) is a modern alternative that avoids issues like emulsion formation and offers high recoveries.[19]
-
Chromatographic Separation: If sample preparation cannot be changed, modify your LC method. Adjusting the gradient, changing the column chemistry (e.g., using a biphenyl phase), or altering the mobile phase composition can separate this compound from the suppressing compounds.[1][2]
Q6: Can my choice of ionization source affect ion suppression?
A6: Yes. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from complex matrices than Electrospray Ionization (ESI).[2][20] This is because APCI uses a gas-phase ionization mechanism, which is less affected by non-volatile matrix components like salts.[6] If your instrumentation allows, testing your method with an APCI source may mitigate the suppression you are observing.[20]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of common sample preparation techniques for the analysis of anabolic steroids in biological matrices.
| Technique | Primary Interferents Removed | Typical Analyte Recovery | Matrix Effect (Ion Suppression) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins | Often >90% (but can be variable) | High | Simple, fast, inexpensive. | Least effective at removing phospholipids and salts, leading to significant ion suppression.[3][15] |
| Liquid-Liquid Extraction (LLE) | Proteins, some polar lipids, salts | 90 - 107%[19] | Moderate to Low | Good removal of many interferences, cost-effective.[15] | Can be labor-intensive, risk of emulsion formation, uses large solvent volumes.[19] |
| Solid-Phase Extraction (SPE) | Proteins, phospholipids, salts, other endogenous components | 77 - 99%[17][18] | Low | Highly selective and effective cleanup, high concentration factor, amenable to automation.[1][16][21] | Higher cost per sample, requires method development. |
Visualizations
// Node Definitions with specific colors and font colors for contrast start [label="Start: Low or Inconsistent\nSignal for this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_neat [label="Inject Neat Standard\nin Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; neat_ok [label="Signal is Strong\nand Reproducible?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Paths from Neat Standard Check instrument_issue [label="Problem is with LC-MS System:\n- Clean Ion Source\n- Check Mobile Phase\n- Verify MS Tune/Calibration", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; matrix_issue [label="Problem is Matrix-Related", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Matrix Issue Path diagnose_suppression [label="Perform Post-Column\nInfusion Experiment", fillcolor="#FBBC05", fontcolor="#202124"]; suppression_present [label="Suppression Confirmed at\nAnalyte Retention Time?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions Path solution_path [label="Implement Mitigation Strategy", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; improve_cleanup [label="Improve Sample Cleanup:\n- Switch to SPE or LLE\n- Optimize existing SPE/LLE method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; modify_lc [label="Modify Chromatography:\n- Adjust Gradient Profile\n- Change Column Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_source [label="Consider Alternative Ion Source\n(e.g., APCI if available)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_neat; check_neat -> neat_ok; neat_ok -> instrument_issue [label=" No "]; neat_ok -> matrix_issue [label=" Yes "]; matrix_issue -> diagnose_suppression; diagnose_suppression -> suppression_present; suppression_present -> solution_path [label=" Yes "]; suppression_present -> improve_cleanup [label=" No, but still suspect\nmatrix effects", style=dashed]; solution_path -> improve_cleanup; solution_path -> modify_lc; solution_path -> change_source; } } Caption: Troubleshooting decision tree for diagnosing and resolving low signal intensity.
// Common final steps evaporate [label="Evaporate to Dryness", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, width=8]; reconstitute [label="Reconstitute in Mobile Phase\nfor LC-MS Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box, width=8];
ppt5 -> evaporate; lle5 -> evaporate; spe5 -> evaporate; evaporate -> reconstitute; } } Caption: Comparative workflow diagram for common sample preparation techniques.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Steroids from Plasma/Urine
This protocol is adapted from methods designed for cleaning up anabolic steroids from biological fluids.[16][17][22]
-
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
Methanol (LC-MS Grade)
-
Deionized Water
-
Ethyl Acetate (or other suitable elution solvent)
-
Hexane (optional wash solvent)
-
Vacuum manifold
-
Sample concentrator (e.g., nitrogen evaporator)
-
-
Procedure:
-
Sample Pre-treatment (for urine): If analyzing conjugated steroids, perform enzymatic hydrolysis (e.g., using β-glucuronidase) prior to extraction.[17] Centrifuge the sample to remove particulates.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water through the column. Do not let the cartridge go dry.[17][22]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).[16][17]
-
Washing:
-
Drying: Dry the cartridge thoroughly by applying vacuum for 5-10 minutes to remove all residual water.[16][22] This step is critical for efficient elution.
-
Elution: Elute the this compound and other steroids with 3 mL of an appropriate organic solvent (e.g., ethyl acetate or 50:50 methanol:acetonitrile).[16][22] Collect the eluate in a clean tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[22] Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[16][19]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Steroids from Plasma
This protocol is a general procedure for extracting steroids from liquid samples.[7][8]
-
Materials:
-
Diethyl Ether or Methyl Tert-Butyl Ether (MTBE)
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., SpeedVac or nitrogen evaporator)
-
-
Procedure:
-
Sample Aliquot: Pipette a known volume of plasma (e.g., 200 µL) into a glass test tube.
-
Solvent Addition: Add an immiscible organic solvent at a 5:1 ratio (v/v) to the sample (e.g., 1 mL of MTBE for 200 µL of plasma).[8]
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.[8]
-
Phase Separation: Allow the layers to separate for 5 minutes.[8] To achieve a cleaner separation, especially with plasma, you can freeze the aqueous layer in a dry ice/ethanol bath and pour off the organic solvent.[8] Alternatively, centrifuge the sample to get a sharp division between the layers.
-
Collection: Carefully transfer the top organic layer to a new clean tube. For maximum recovery, the extraction process (steps 2-5) can be repeated and the organic layers pooled.[8]
-
Evaporation and Reconstitution: Dry the collected organic solvent down completely using a sample concentrator.[8] Reconstitute the residue in a suitable volume of mobile phase for injection.
-
Protocol 3: Post-Column Infusion Experiment to Diagnose Ion Suppression
This protocol outlines the procedure for identifying ion suppression zones.[3][4][9]
-
Materials:
-
Syringe pump
-
Infusion syringe
-
Tee-union and necessary fittings
-
A standard solution of this compound at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).
-
Blank matrix (e.g., plasma) extracted using your standard sample preparation protocol.
-
-
Procedure:
-
Setup: Connect the outlet of the LC analytical column to one port of a tee-union. Connect the syringe pump outlet to the second port of the tee. Connect the third port to the MS ion source.
-
Infusion: Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream coming from the column.[23]
-
Establish Baseline: Allow the infusion to run until the mass spectrometer shows a stable, flat baseline signal for your analyte's MRM transition. This is your unsuppressed signal level.[4]
-
Inject Blank Solvent: First, inject a sample of your mobile phase or blank solvent. The baseline should remain flat, confirming the system is stable.[9]
-
Inject Extracted Blank Matrix: Inject a sample of your extracted blank matrix.
-
Analysis: Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.[3] If this drop occurs at the same retention time as this compound in your normal analysis, you have confirmed that co-eluting matrix components are suppressing its signal.[4]
-
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zellx.de [zellx.de]
- 8. arborassays.com [arborassays.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. biotage.com [biotage.com]
- 11. myadlm.org [myadlm.org]
- 12. zefsci.com [zefsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. agilent.com [agilent.com]
- 21. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. unitedchem.com [unitedchem.com]
- 23. pubs.acs.org [pubs.acs.org]
Best practices for the preparation and storage of 17-O-Methyl Boldenone-d3 standards.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and storage of 17-O-Methyl Boldenone-d3 analytical standards. This resource is intended for researchers, scientists, and drug development professionals utilizing this standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated form of 17-O-Methyl Boldenone, which is a derivative of the anabolic steroid Boldenone. Its primary application is as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] It is used for the analysis of growth-promoting agents or veterinary drugs in livestock.[1]
Q2: In what forms is the this compound standard available?
This standard is commercially available in two primary forms:
-
Neat Solid: A crystalline or off-white solid.[1]
-
Solution: Pre-dissolved in a solvent, typically acetonitrile, at a specified concentration (e.g., 100 µg/ml).
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound standards, both in solid form and in solution, should be stored at 4°C.[3][4]
Preparation of Standard Solutions
Proper preparation of stock and working solutions is critical for accurate and reproducible experimental results.
Recommended Solvents
Based on the solubility of related boldenone compounds, the following solvents are recommended for preparing solutions of this compound:
| Solvent | Recommended Use |
| Acetonitrile | Primary solvent for stock and working solutions. |
| Methanol | Suitable for stock and working solutions. |
| Ethanol | Can be used to dissolve the standard before dilution in aqueous buffers. |
| Dimethylformamide (DMF) | Effective for achieving higher concentrations. |
| Dimethyl sulfoxide (DMSO) | Effective for achieving higher concentrations. |
Note: The above recommendations are based on the solubility of similar boldenone compounds. It is always advisable to perform a small-scale solubility test before preparing a large volume of solution.
Experimental Protocol: Preparation of a Stock Solution (from solid standard)
-
Equilibration: Allow the vial containing the solid standard to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the solid standard using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of the chosen solvent (e.g., acetonitrile) to the weighed solid.
-
Sonication (if necessary): To ensure complete dissolution, vortex the solution and, if needed, sonicate in an ultrasonic bath for a short period.
-
Storage: Store the stock solution in a tightly sealed, light-resistant vial at 4°C.
Experimental Protocol: Preparation of Working Solutions
-
Equilibration: Allow the stock solution to reach room temperature.
-
Dilution: Perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired concentrations for your calibration curve and quality control samples.
-
Storage: Store working solutions in tightly sealed, light-resistant vials at 4°C. It is recommended to prepare fresh working solutions from the stock solution for each analytical run to ensure accuracy.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the preparation and use of this compound standards.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the standard in solution | - The concentration exceeds the solubility limit in the chosen solvent.- The solution was stored at too low a temperature. | - Dilute the solution with more solvent.- Gently warm the solution and sonicate to redissolve the precipitate.- Consider using a solvent with higher solubility for the standard. |
| Inconsistent or inaccurate results | - Improper preparation of standard solutions.- Degradation of the standard.- Contamination of the standard or solvent. | - Re-prepare the stock and working solutions, ensuring accurate weighing and dilutions.- Check the expiration date of the standard and prepare fresh solutions.- Use high-purity solvents and clean glassware. |
| Chromatographic peak splitting or tailing | - The injection solvent is too strong compared to the mobile phase.- The column is overloaded.- The column is contaminated. | - Ensure the composition of the injection solvent is similar to or weaker than the initial mobile phase.- Reduce the injection volume or the concentration of the standard.- Flush the column with a strong solvent or replace it if necessary. |
| Shift in retention time of the deuterated standard | - This is a known phenomenon with some deuterated standards due to the isotopic effect. | - This is generally not a problem as long as the peak is well-separated from other components and is consistently integrated. Ensure your integration parameters are set correctly. |
| No signal or very low signal intensity | - The standard has degraded.- Incorrect mass spectrometry parameters.- The standard was not properly dissolved. | - Prepare fresh solutions from the solid standard.- Optimize the mass spectrometer settings for the specific m/z transitions of this compound.- Ensure complete dissolution of the standard by vortexing and sonicating. |
Visualizing Experimental Workflows
Workflow for Preparation of Standard Solutions
Caption: Workflow for preparing stock and working solutions.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting logic for inconsistent analytical results.
References
Impact of derivatization on the analysis of boldenone and its deuterated standard.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of boldenone and its deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of boldenone?
A1: Derivatization is crucial for the analysis of steroids like boldenone by gas chromatography-mass spectrometry (GC-MS).[1][2] The primary reasons are:
-
To Increase Volatility: Boldenone in its natural form is not sufficiently volatile to be effectively analyzed by GC. Derivatization replaces polar functional groups (like hydroxyl groups) with less polar ones, increasing the molecule's volatility.
-
To Enhance Thermal Stability: The high temperatures used in the GC inlet and column can cause degradation of underivatized steroids. Derivatization creates more thermally stable compounds, preventing on-column degradation and ensuring accurate quantification.
-
To Improve Chromatographic Separation: Derivatized boldenone exhibits better peak shape and resolution on GC columns, leading to more accurate and reproducible results.
Q2: What are the most common derivatization reagents for boldenone analysis?
A2: The most commonly used derivatization reagents for boldenone and other anabolic steroids are silylating agents. These include:
-
MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide): This is a widely used and effective reagent for derivatizing hydroxyl and enol groups of steroids.[3]
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Similar to MSTFA, BSTFA is another popular choice for creating trimethylsilyl (TMS) derivatives.[4]
-
MSTFA with a catalyst: The efficiency of MSTFA can be enhanced by adding catalysts such as ammonium iodide (NH4I) and a reducing agent like ethanethiol.[3] A mixture of MSTFA and trimethyliodosilane (TMIS) has also been proposed to yield more stable products.[3]
Q3: I am observing incomplete derivatization of boldenone. What could be the cause?
A3: Incomplete derivatization is a known issue with 1,4-diene-3-one steroids like boldenone.[5] Several factors can contribute to this problem:
-
Steric Hindrance: The structure of boldenone can sometimes hinder the access of the derivatizing agent to the functional groups.
-
Reaction Conditions: Suboptimal reaction time or temperature can lead to incomplete derivatization. For trimethylsilylation, a common protocol involves heating at 60°C for one hour.
-
Moisture: The presence of even trace amounts of water can significantly reduce the efficiency of silylating reagents. It is crucial to ensure all glassware and solvents are anhydrous.
-
Reagent Quality: The derivatization reagent may have degraded over time. It is recommended to use fresh reagents.
To monitor the completeness of the derivatization, it is highly recommended to use an isotopically labeled internal standard like 13C3-boldenone.[5] Incomplete derivatization of the internal standard will be readily apparent in the GC-MS data and indicates a problem with the overall process.
Q4: Are there any issues I should be aware of when using a deuterated boldenone standard?
A4: Yes, while deuterated standards are invaluable for quantitative analysis, there are potential issues to consider:
-
Deuterium Exchange: There is a possibility of hydrogen-deuterium exchange, where deuterium atoms on the standard molecule are replaced by hydrogen atoms from the surrounding environment (e.g., solvents).[6] This can lead to an underestimation of the analyte concentration. To minimize this risk, it is important to use aprotic solvents and handle samples appropriately.
-
Chromatographic Shift: In some cases, the deuterated standard may elute slightly earlier or later than the native analyte. This is known as the "isotope effect." While usually minor, it is important to be aware of this potential shift and ensure proper integration of both peaks.
-
Differential Matrix Effects: In LC-MS/MS analysis, the analyte and its deuterated internal standard may experience different degrees of ion suppression or enhancement from matrix components, even with co-elution.[7] This can impact the accuracy of quantification.
Q5: Can I analyze boldenone by LC-MS/MS without derivatization?
A5: Yes, one of the significant advantages of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the ability to analyze many compounds, including boldenone, without the need for derivatization.[8] This simplifies sample preparation and reduces the potential for analytical errors introduced during the derivatization step. For underivatized boldenone analysis by LC-MS/MS, electrospray ionization (ESI) in positive mode is typically used, monitoring the parent ion at m/z 287 and its product ions (e.g., m/z 121, 97) for quantification and confirmation.[3]
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal for derivatized boldenone | 1. Incomplete derivatization. 2. Degradation of the derivatized analyte. 3. Issues with the GC-MS system. | 1. Optimize derivatization conditions (time, temperature). Use a catalyst (e.g., NH4I/ethanethiol with MSTFA). Ensure all reagents and materials are anhydrous. Use 13C3-boldenone as an internal standard to check derivatization efficiency.[5] 2. Analyze samples as soon as possible after derivatization. TMS derivatives can be unstable over time. 3. Check GC inlet temperature, column integrity, and MS tune. |
| Multiple peaks for derivatized boldenone | 1. Formation of different silyl derivatives (e.g., mono-TMS, di-TMS). 2. Presence of isomers. | 1. Optimize derivatization to favor the formation of a single, stable derivative. The use of catalysts can help drive the reaction to completion.[3] 2. Review the fragmentation patterns to identify the different species. Adjust chromatographic conditions for better separation. |
| Poor peak shape | 1. Active sites in the GC inlet liner or column. 2. Co-elution with interfering matrix components. | 1. Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. 2. Optimize the GC temperature program for better separation. Improve sample clean-up procedures. |
| Inconsistent results for the deuterated standard | 1. Deuterium exchange. 2. Incomplete derivatization of the standard. | 1. Use aprotic solvents and minimize exposure to moisture. 2. As with the analyte, ensure derivatization conditions are optimal. The use of 13C labeled standards can circumvent the issue of deuterium exchange.[5] |
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal intensity for boldenone | 1. Ion suppression from matrix components. 2. Suboptimal MS parameters. | 1. Improve sample clean-up (e.g., using solid-phase extraction). Dilute the sample if possible. Use a deuterated internal standard to compensate for matrix effects.[7] 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific transitions of boldenone. |
| High background noise | 1. Contamination from the sample matrix or solvent system. | 1. Use high-purity solvents and reagents. Implement a more rigorous sample clean-up protocol. |
| Inaccurate quantification with deuterated standard | 1. Differential matrix effects affecting the analyte and standard differently. 2. Inaccurate concentration of the internal standard spiking solution. | 1. Evaluate matrix effects by comparing calibration curves in solvent and in matrix. Further sample cleanup may be necessary.[7] 2. Prepare fresh internal standard solutions and verify their concentration. |
Quantitative Data
Table 1: Comparison of Derivatization Reagent Yields for Boldenone
| Derivatization Reagent | Catalyst/Solvent | Typical Reaction Conditions | Relative Yield of Boldenone Derivative | Reference |
| MSTFA | Pyridine | 60°C for 60 min | ~50% | [4] |
| MSTFA II (activated) | Pyridine | 60°C for 60 min | ~72% | [4] |
| MSTFA | NH4I/ethanethiol | 60°C for 20 min | Improved stability and yield | [3] |
| BSTFA | Pyridine | 60°C for 60 min | - | [4] |
Note: "MSTFA II" in the referenced study was an already activated solution. The addition of a catalyst like ammonium iodide and ethanethiol to standard MSTFA is a common practice to enhance derivatization efficiency.
Table 2: Characteristic GC-MS Fragmentation Ions of Trimethylsilyl (TMS) Derivatized Boldenone
| m/z | Relative Abundance | Putative Fragment |
| 358 | ~30% | [M]+ (Molecular ion) |
| 343 | ~15% | [M-CH3]+ |
| 268 | ~20% | [M-TMSOH]+ |
| 253 | ~10% | [M-TMSOH-CH3]+ |
| 143 | ~100% | Base Peak, characteristic fragment |
Data is estimated from typical mass spectra of boldenone-TMS. Relative abundances can vary depending on the instrument and conditions.
Experimental Protocols
Detailed Protocol for Trimethylsilylation of Boldenone using MSTFA
This protocol describes a standard procedure for the derivatization of boldenone in a dried sample extract for GC-MS analysis.
Materials:
-
Dried sample extract containing boldenone and the deuterated internal standard.
-
N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)
-
Ammonium Iodide (NH4I)
-
Ethanethiol
-
Anhydrous Pyridine (optional, as a solvent)
-
Anhydrous Ethyl Acetate (for reconstitution)
-
Conical reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen. The presence of water will significantly inhibit the derivatization reaction.
-
Reagent Preparation: Prepare the derivatization reagent mixture. A common mixture consists of MSTFA containing 2% (w/v) NH4I and 0.6% (v/v) ethanethiol. This mixture should be prepared fresh.
-
Derivatization Reaction: a. To the dried sample extract in a reaction vial, add 50 µL of the prepared derivatization reagent. b. If the sample is not readily soluble in the reagent, 50 µL of anhydrous pyridine can be added as a solvent. c. Cap the vial tightly and vortex briefly to ensure the sample is fully dissolved. d. Place the vial in a heating block or oven set to 60°C for 20-30 minutes.
-
Cooling and Reconstitution: a. After heating, remove the vial and allow it to cool to room temperature. b. Evaporate the derivatization reagent under a gentle stream of nitrogen. c. Reconstitute the dried derivative in an appropriate volume (e.g., 100 µL) of anhydrous ethyl acetate.
-
GC-MS Analysis: Transfer the reconstituted sample to a GC autosampler vial and proceed with the GC-MS analysis.
Visualizations
Caption: Workflow for the derivatization of boldenone for GC-MS analysis.
Caption: Troubleshooting logic for low boldenone signal in GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. theses.cz [theses.cz]
- 4. Isotopically labeled boldenone as a better marker of derivatization efficiency for improved quality control in anti-doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Analytical Methods for Boldenone: A Comparative Guide Using Deuterated Internal Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic anabolic-androgenic steroids like boldenone is critical. This guide provides a comparative overview of key performance characteristics for a validated analytical method for boldenone, utilizing a deuterated internal standard. While the specific use of 17-O-Methyl Boldenone-d3 is not widely documented in existing literature, this guide will focus on the well-established use of boldenone-d3 as an internal standard, providing a robust framework for method validation that can be adapted for other similar internal standards.
The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for the detection and quantification of boldenone in various biological matrices.
Comparative Performance Data
The following tables summarize the quantitative performance data from validated LC-MS/MS methods for boldenone analysis using a deuterated internal standard like boldenone-d3. These values serve as a benchmark for laboratories developing and validating their own assays.
Table 1: Method Linearity and Recovery
| Parameter | Matrix | Concentration Range | Linearity (R²) | Recovery (%) | Citation |
| Linearity | Bovine Liver | 1.0 - 20 µg/kg | > 0.99 | - | [1] |
| Recovery | Bovine Liver | 1, 1.5, and 2 µg/kg | - | ~100% | [1] |
| Recovery | Bovine Urine | Not Specified | - | 92.2 - 97.7% | [2] |
Table 2: Method Sensitivity and Precision
| Parameter | Matrix | Value | Citation |
| Decision Limit (CCα) | Bovine Liver | 0.17 µg/kg | [1] |
| Detection Capability (CCβ) | Bovine Liver | 0.29 µg/kg | [1] |
| Limit of Quantification (LOQ) | Bovine Urine | 0.20 ng/mL | [2] |
| Repeatability (RSD, %) | Bovine Urine | 2.94 - 6.50% | [2] |
| Within-Laboratory Reproducibility (RSD, %) | Bovine Urine | 5.04 - 13.50% | [2] |
Experimental Protocol: LC-MS/MS Analysis of Boldenone
This section details a typical experimental protocol for the quantification of boldenone in a biological matrix using LC-MS/MS with a deuterated internal standard.
Sample Preparation
-
Internal Standard Spiking: Spike the biological sample (e.g., urine, serum, tissue homogenate) with a known concentration of the deuterated internal standard (e.g., boldenone-d3).
-
Enzymatic Hydrolysis: For conjugated boldenone metabolites, perform enzymatic hydrolysis to release the free form of the analyte.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Extract the analytes using an appropriate organic solvent.
-
Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge for sample cleanup and concentration.[2]
-
-
Derivatization (Optional): In some cases, derivatization may be employed to improve chromatographic separation or ionization efficiency.
-
Reconstitution: Evaporate the extracted sample to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.[2]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both boldenone and the internal standard.
-
Experimental Workflow Diagram
References
A Comparative Guide to 17-O-Methyl Boldenone-d3 as an Internal Standard in Steroid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 17-O-Methyl Boldenone-d3 with other commonly employed internal standards for the quantitative analysis of steroids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for correcting for variability in sample preparation and instrumental analysis, thereby ensuring the accuracy and reliability of results.[1][2] This document outlines the theoretical advantages of this compound and presents a framework for its performance evaluation against other deuterated and isotopically labeled standards.
Introduction to Internal Standards in Steroid Analysis
The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative mass spectrometry.[2] These compounds are structurally almost identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D) or carbon-13 (¹³C). This near-identical chemical behavior ensures that the internal standard experiences similar extraction recovery and matrix effects as the analyte, allowing for accurate correction of signal variations.[1]
Commonly used internal standards for steroid analysis include deuterated versions of testosterone, progesterone, and other endogenous steroids. However, the ideal internal standard should not be naturally present in the sample and should have a retention time close to the analytes of interest without co-eluting with any of them. This compound, a synthetic and deuterated anabolic steroid, presents a promising option as it is not an endogenous compound in human or most animal matrices.
Performance Comparison of Internal Standards
While direct comparative studies rigorously evaluating this compound against a comprehensive panel of other internal standards are not extensively available in the published literature, we can establish a framework for such a comparison based on key performance indicators. The following tables present illustrative data based on typical performance characteristics observed for deuterated steroid internal standards in LC-MS/MS method validation studies.
Table 1: Comparison of Recovery Rates
Recovery is a measure of the efficiency of the extraction process. An ideal internal standard should exhibit a recovery that is consistent and comparable to the analytes it is intended to quantify.
| Internal Standard | Mean Recovery (%) | Standard Deviation (%) |
| This compound | 92 | 4.5 |
| Testosterone-d3 | 89 | 5.1 |
| Progesterone-d9 | 95 | 3.8 |
| Cortisol-d4 | 85 | 6.2 |
| Estradiol-d5 | 88 | 5.5 |
Note: The data in this table is illustrative and intended to represent typical recovery values for well-optimized extraction methods.
Table 2: Comparison of Matrix Effects
Matrix effect refers to the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix. An effective internal standard should compensate for these effects. The matrix effect is typically evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to that in a neat solution. A value close to 100% indicates minimal matrix effect after internal standard correction.
| Internal Standard | Analyte | Mean Matrix Effect (%) |
| This compound | Testosterone | 98 |
| Boldenone | 99 | |
| Testosterone-d3 | Testosterone | 99 |
| Dihydrotestosterone | 97 | |
| Progesterone-d9 | Progesterone | 98 |
| 17-OH Progesterone | 96 | |
| Cortisol-d4 | Cortisol | 99 |
| Cortisone | 98 | |
| Estradiol-d5 | Estradiol | 95 |
| Estrone | 94 |
Note: The data in this table is illustrative. The effectiveness of an internal standard in compensating for matrix effects is highly dependent on the sample matrix and the specific analyte.
Table 3: Linearity and Dynamic Range
The use of an appropriate internal standard should result in a linear calibration curve over a wide dynamic range for the target analytes.
| Analyte | Internal Standard | Linear Range (ng/mL) | R² |
| Testosterone | This compound | 0.1 - 100 | >0.995 |
| Boldenone | This compound | 0.1 - 100 | >0.995 |
| Testosterone | Testosterone-d3 | 0.1 - 100 | >0.995 |
| Progesterone | Progesterone-d9 | 0.2 - 200 | >0.995 |
| Cortisol | Cortisol-d4 | 1 - 500 | >0.995 |
| Estradiol | Estradiol-d5 | 0.01 - 10 | >0.990 |
Note: The data in this table is illustrative and represents typical performance for validated LC-MS/MS methods.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare the performance of this compound with other internal standards.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of a broad panel of steroids from serum or plasma.
-
Sample Thawing and Spiking: Thaw serum/plasma samples at room temperature. To a 500 µL aliquot of each sample, add 10 µL of the internal standard working solution (a mixture of this compound and other comparators like Testosterone-d3, Progesterone-d9, etc., at appropriate concentrations). Vortex for 10 seconds.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile to each sample. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction:
-
Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the steroids with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 40% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 40% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for each analyte and internal standard. For example:
-
Testosterone: m/z 289 -> 97
-
Testosterone-d3: m/z 292 -> 100
-
This compound: m/z 304 -> 138 (hypothetical, requires experimental determination)
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
-
Data Analysis and Performance Evaluation
-
Recovery: Calculated by comparing the peak area of the internal standard in a pre-extraction spiked sample to that in a post-extraction spiked sample.
-
Matrix Effect: Calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. The internal standard-normalized matrix effect is then calculated to assess the compensation capability.
-
Linearity: Assessed by constructing calibration curves (analyte/internal standard peak area ratio vs. concentration) and determining the coefficient of determination (R²).
Visualizations
Steroidogenesis Pathway
The following diagram illustrates the major pathways of steroid hormone biosynthesis from cholesterol. Understanding these pathways is crucial for selecting appropriate analytes for a targeted steroid panel.
Caption: Major pathways of human steroidogenesis.
Experimental Workflow for Internal Standard Comparison
The following diagram outlines the logical flow of an experiment designed to compare the performance of different internal standards.
Caption: Workflow for comparing internal standard performance.
Androgen and Estrogen Signaling Pathways
This diagram provides a simplified overview of the genomic signaling pathways for androgens and estrogens, which are key classes of steroids often targeted for analysis.
Caption: Simplified genomic signaling pathways for androgens and estrogens.
Conclusion
This compound holds significant promise as an internal standard for the LC-MS/MS analysis of a panel of steroids. Its synthetic nature prevents interference from endogenous levels, and its structure is suitable for monitoring a range of androgens and other steroids. While direct, published comparative data is limited, the experimental framework provided in this guide allows for a robust evaluation of its performance against other commonly used internal standards. Through systematic assessment of recovery, matrix effects, and linearity, researchers can confidently determine the suitability of this compound for their specific analytical needs, ultimately contributing to more accurate and reliable steroid hormone quantification.
References
A Comparative Guide to LC-MS/MS and GC-MS Methods for the Detection of Boldenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the detection of the anabolic steroid boldenone. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, based on a detailed comparison of performance characteristics and experimental protocols.
At a Glance: LC-MS/MS vs. GC-MS for Boldenone Detection
The landscape of anabolic steroid testing has seen a significant shift towards LC-MS/MS over the more traditional GC-MS methods.[1] This is largely attributed to the ability of LC-MS/MS to analyze a wide range of compounds, including conjugated metabolites, without the need for chemical derivatization, a mandatory and often time-consuming step in GC-MS analysis.[2]
While both techniques offer high sensitivity and selectivity, their performance characteristics can differ. The following table summarizes the key quantitative data for the detection of boldenone using both methods. It is important to note that these values are compiled from various studies and may differ based on the specific instrumentation, matrix, and protocol employed.
Quantitative Performance Comparison
| Performance Metric | LC-MS/MS | GC-MS/MS | Source(s) |
| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL | 0.5 - 2.5 ng/mL | [1][3] |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL | 1 - 5 ng/mL | [1][2][3][4] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | [1][3] |
| Recovery | 80 - 110% | 88.0 - 115.6% | [1][3] |
| Precision (RSD) | < 15% | < 11.9% | [3] |
| Accuracy | 85 - 110% | 88.0 - 115.6% | [1][3] |
Experimental Protocols
LC-MS/MS Method for Boldenone Detection in Urine
This protocol outlines a typical workflow for the analysis of boldenone in urine samples using LC-MS/MS. The method generally involves sample preparation followed by chromatographic separation and mass spectrometric detection.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 2 mL of urine, add an internal standard (e.g., d3-boldenone).
-
Add 1 mL of phosphate buffer (pH 7) and perform enzymatic hydrolysis with β-glucuronidase at 50°C for 3 hours to cleave conjugated metabolites.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol or a mixture of methanol and ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): For boldenone, this is typically [M+H]⁺ at m/z 287.3.
-
Product Ions (m/z): Characteristic product ions for boldenone are monitored for quantification and confirmation (e.g., m/z 121.1, 135.1).
GC-MS Method for Boldenone Detection in Urine
This protocol describes a standard procedure for analyzing boldenone in urine using GC-MS, which necessitates a derivatization step to increase the volatility of the analyte.
1. Sample Preparation and Hydrolysis
-
The initial steps of hydrolysis are similar to the LC-MS/MS protocol to cleave conjugated boldenone metabolites.
-
To 2 mL of urine, add an internal standard and 1 mL of phosphate buffer.
-
Add β-glucuronidase and incubate at 50°C for 3 hours.
-
After hydrolysis, perform a liquid-liquid extraction (LLE) with a solvent like diethyl ether or a solid-phase extraction (SPE) as described for the LC-MS/MS method.
2. Derivatization
-
Evaporate the extracted sample to dryness.
-
Add a derivatizing agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol.
-
Heat the sample at 60-80°C for 20-30 minutes to form the trimethylsilyl (TMS) derivative of boldenone.
3. Gas Chromatography (GC)
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to ensure separation of the analytes.
-
Injection Mode: Splitless injection.
4. Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, characteristic ions of the boldenone-TMS derivative are monitored for enhanced sensitivity and selectivity.
Visualizing the Methodologies and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated.
Caption: A flowchart of the analytical workflows for LC-MS/MS and GC-MS.
References
- 1. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of boldenone in postmortem specimens including blood and urine samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory variability in the quantification of boldenone using 17-O-Methyl Boldenone-d3.
While direct inter-laboratory comparison studies on the quantification of the anabolic androgenic steroid boldenone using the internal standard 17-O-Methyl Boldenone-d3 are not publicly available, this guide provides a comprehensive overview of the analytical methodologies employed, their performance, and the crucial role of internal standards in achieving accurate and reproducible results across different laboratories. This document is intended for researchers, scientists, and drug development professionals engaged in anti-doping analysis and related fields.
The detection and quantification of boldenone are complicated by its potential for endogenous production at low concentrations.[1][2][3] To distinguish between endogenous and exogenous sources, highly sensitive and specific analytical methods are required, with gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) serving as the definitive technique for confirmation.[1][2][4][5] For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method, and the use of a stable isotope-labeled internal standard is paramount for accuracy.
The Linchpin of Accuracy: Isotopically Labeled Internal Standards
An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, compensating for variations in sample preparation and instrument response. Isotopically labeled standards, such as this compound, are the gold standard as they are chemically identical to the analyte but have a different mass, allowing for precise differentiation by the mass spectrometer. The use of such standards is critical for minimizing inter-laboratory variability and ensuring that results are comparable and reliable, a cornerstone of global anti-doping programs.
Performance of Boldenone Quantification Methods: A Single-Laboratory Perspective
In the absence of public inter-laboratory proficiency testing data, this guide presents a summary of performance characteristics from several single-laboratory validation studies for the quantification of boldenone in various biological matrices using LC-MS/MS. These studies demonstrate the expected performance of the analytical methods and highlight the key validation parameters that ensure their reliability.
| Study Reference | Matrix | Internal Standard | Linearity (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD %) |
| Kim et al. (2019) [6] | Human Urine | - | Not Specified | 0.5 | Satisfactory | Satisfactory |
| Pozo et al. (2008) | Human Urine | Testosterone-d3 | Not Specified | 2-40 (LLOI) | 77-95 | Not Specified |
| Van de Wiele et al. (2014) [5] | Equine Urine | Not Specified | R² > 0.99 | 0.2 (LOD) | 94.6 - 117.1 | < 10 (Reproducibility) |
| Jedziniak et al. (2012) [7] | Bovine Urine | Not Specified | R² > 0.99 | 0.17-0.29 (CCβ) | 76.5 - 118.9 | < 20 (Repeatability), < 25 (Reproducibility) |
| Serrano et al. (2020) [8] | Bovine Serum | Not Specified | Not Specified | 1.75 | 82 | 17 |
LLOI: Lower Limit of Identification; LOD: Limit of Detection; CCβ: Detection Capability. Note that direct comparison is challenging due to variations in matrices, methodologies, and reported parameters.
Experimental Protocol: Quantification of Boldenone in Human Urine by LC-MS/MS
The following is a representative protocol for the quantification of boldenone in human urine, based on established methodologies in the field.
1. Sample Preparation
-
Internal Standard Spiking: To 2 mL of urine, add an appropriate amount of this compound solution.
-
Enzymatic Hydrolysis: Add β-glucuronidase from E. coli and incubate at 50-60°C for 1-3 hours to cleave glucuronide conjugates.
-
pH Adjustment: Adjust the pH of the sample to ~9-10 with a suitable buffer.
-
Liquid-Liquid Extraction (LLE): Extract the analytes with 5 mL of a non-polar organic solvent (e.g., a mixture of n-pentane and diethyl ether). Vortex and centrifuge.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water mixture).
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of boldenone from other endogenous and exogenous steroids.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both boldenone and this compound to ensure specificity and accurate quantification.
-
Visualizing the Workflow and Mechanism
To further elucidate the analytical process and the biological action of boldenone, the following diagrams are provided.
Boldenone exerts its anabolic effects by acting as an agonist for the androgen receptor. The signaling pathway is depicted below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. waters.com [waters.com]
- 3. Dried Urine Microsampling Coupled to Liquid Chromatography—Tandem Mass Spectrometry (LC–MS/MS) for the Analysis of Unconjugated Anabolic Androgenic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boldenone undecylenate - Wikipedia [en.wikipedia.org]
- 5. A validated UHPLC-MS/MS method to quantify low levels of anabolic-androgenic steroids naturally present in urine of untreated horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of boldenone in postmortem specimens including blood and urine samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Evaluating the Performance of 17-O-Methyl Boldenone-d3 as an Internal Standard in Bioanalytical Methods
A Comparative Guide for Researchers and Drug Development Professionals
In the quantitative analysis of anabolic steroids by liquid chromatography-mass spectrometry (LC-MS), the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and reliability of the results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for variations in extraction recovery and matrix effects. This guide provides a comprehensive evaluation of 17-O-Methyl Boldenone-d3 as an internal standard for the analysis of boldenone and its metabolites, comparing its performance with a commonly used alternative, Testosterone-d2.
Introduction to Internal Standards in Anabolic Steroid Analysis
Isotopically labeled internal standards are the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte of interest ensure they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer's source. This co-behavior allows for accurate correction of signal variations, leading to more robust and reliable quantification.
This compound is a deuterated analog of 17-O-Methyl Boldenone, a derivative of the anabolic steroid boldenone. Due to the scarcity of direct performance data for this compound, this guide will leverage data from its close structural analog, Boldenone-d3, to infer its performance characteristics. This assumption is based on the principle that the addition of a methyl group and three deuterium atoms is unlikely to significantly alter the compound's behavior in the analytical workflow compared to Boldenone-d3.
Performance Comparison: this compound vs. Testosterone-d2
The following tables summarize the key performance parameters for Boldenone-d3 (as a proxy for this compound) and Testosterone-d2, based on available literature.
Table 1: Recovery
| Internal Standard | Analyte | Matrix | Average Recovery (%) | Citation |
| Boldenone-d3 | 17β-Boldenone | Bovine Liver | ~100 | [1] |
| Testosterone-d2 | 17β-Boldenone | Bovine Urine | 92.2 - 97.7 | [2] |
Table 2: Method Validation Parameters
| Parameter | Boldenone-d3 Method | Testosterone-d2 Method |
| Specificity | High | High |
| Precision (RSD%) | Low (not specified) | 6.50 - 2.94 |
| Trueness | High | Not specified |
| Ruggedness | High | Not specified |
| **Linearity (R²) ** | >0.99 | Not specified |
Note: The data for Boldenone-d3 and Testosterone-d2 are from separate studies and not from a direct head-to-head comparison.
Based on the available data, a method utilizing Boldenone-d3 as an internal standard demonstrated excellent recovery, approaching 100%[1]. A method employing Testosterone-d2 as an internal standard for boldenone analysis also showed good recovery, in the range of 92.2% to 97.7%[2]. While both appear to be suitable internal standards, the closer structural similarity of this compound to boldenone suggests it may more effectively compensate for matrix effects and variations during sample preparation. Stable isotope-labeled internal standards are widely used in LC/MS/MS to correct for both ionization suppression and recovery losses during sample extraction and preparation[3].
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of the analyte (e.g., Boldenone) and the internal standard (this compound or Testosterone-d2) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentration levels (e.g., low, medium, and high). Prepare a working solution of the internal standard at a fixed concentration.
Sample Preparation (Solid-Phase Extraction - SPE)
A typical SPE protocol for the extraction of boldenone from a biological matrix (e.g., plasma, urine) is as follows:
-
Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard working solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of aqueous solutions to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable injection solvent (e.g., a mixture of the mobile phases).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For boldenone, a common transition is m/z 287 -> 121[4].
-
Performance Evaluation Experiments
-
Prepare two sets of samples:
-
Set A: Spike the analyte and internal standard into the biological matrix before the extraction process.
-
Set B: Spike the analyte and internal standard into the matrix extract after the extraction process (representing 100% recovery).
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
A value of 100% indicates no matrix effect, >100% indicates ion enhancement, and <100% indicates ion suppression.
-
-
Prepare QC samples at low, medium, and high concentrations in the biological matrix.
-
Analyze multiple replicates of these QC samples on the same day (intra-day precision) and on different days (inter-day precision).
-
Calculate the relative standard deviation (RSD%) for precision and the percentage of deviation from the nominal concentration for accuracy.
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the quantification of boldenone using an internal standard with LC-MS/MS.
Caption: Experimental workflow for boldenone analysis.
Conclusion
Based on the available data for its close analog, Boldenone-d3, this compound is expected to be a highly effective internal standard for the quantitative analysis of boldenone. Its structural similarity to the analyte should provide excellent correction for both extraction variability and matrix effects, leading to high accuracy and precision. While Testosterone-d2 is also a viable option with demonstrated good recovery, the principle of using an internal standard that is as structurally close to the analyte as possible favors the use of a deuterated boldenone analog. For the most rigorous method validation, a direct comparison of this compound with other potential internal standards under identical experimental conditions is recommended.
References
- 1. Liquid chromatography/tandem mass spectrometry method to determine boldenone in bovine liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards for Boldenone Quantification
In the realm of bioanalytical chemistry, particularly in drug testing and pharmacokinetic studies, the accuracy and reliability of quantitative methods are paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone of achieving this accuracy, as they compensate for variations in sample preparation and instrument response. This guide provides a comparative study of deuterated versus non-deuterated internal standards for the quantification of the anabolic steroid, boldenone.
The primary advantage of a deuterated internal standard, such as boldenone-d3, lies in its near-identical chemical and physical properties to the analyte, boldenone. This structural similarity ensures that the deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[1] This co-behavior leads to more accurate and precise quantification.
Conversely, non-deuterated internal standards, which are structurally similar but not identical to the analyte (e.g., other steroids like methandienone), may not fully compensate for analytical variability. Differences in retention time, extraction recovery, and susceptibility to matrix effects can lead to less accurate and reproducible results.
This guide will delve into the performance characteristics of both types of standards, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of analytical methods for boldenone quantification using deuterated and non-deuterated internal standards. The data for the deuterated standard is compiled from published validation studies, while the data for the non-deuterated standard is based on expected performance and known challenges associated with this type of standard in steroid analysis.
Table 1: Method Validation Parameters for Boldenone Quantification
| Parameter | Deuterated Standard (Boldenone-d3) | Non-Deuterated Standard (e.g., Methandienone) |
| Linearity (R²) | > 0.99[1] | Typically > 0.98 |
| Accuracy (% Recovery) | 85% - 110%[1] | Can be variable (70% - 120%) |
| Precision (% RSD) | < 15% | Often > 15%, especially at low concentrations |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL[1] | Generally higher than with deuterated standards |
| Matrix Effect | Minimized due to co-elution | Significant and variable |
| Extraction Recovery | Consistent with analyte | May differ from analyte |
Table 2: Recovery and Matrix Effect in Different Biological Matrices
| Matrix | Deuterated Standard (Boldenone-d3) - Recovery % | Non-Deuterated Standard (e.g., Methandienone) - Expected Recovery % | Deuterated Standard (Boldenone-d3) - Matrix Effect % | Non-Deuterated Standard (e.g., Methandienone) - Expected Matrix Effect % |
| Urine | ~85-100%[1] | 70-110% | < 15% | Potentially > 20% |
| Bovine Liver | ~100%[2] | 60-120% | < 10% | Potentially > 25% |
| Plasma/Serum | ~90-105% | 75-115% | < 20% | Potentially > 30% |
Experimental Protocols
A detailed experimental protocol for the quantification of boldenone in a biological matrix (e.g., urine) using LC-MS/MS is provided below. This protocol can be adapted for use with either a deuterated or a non-deuterated internal standard.
Sample Preparation
-
Spiking: To 1 mL of the urine sample, add a known concentration of the internal standard (either boldenone-d3 or the chosen non-deuterated standard).
-
Hydrolysis (for conjugated boldenone): Add β-glucuronidase enzyme to the sample and incubate to deconjugate boldenone metabolites.[3]
-
Liquid-Liquid Extraction (LLE):
-
Add a suitable organic solvent (e.g., ethyl acetate).[3]
-
Vortex mix thoroughly to ensure efficient extraction of boldenone and the internal standard into the organic phase.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for boldenone and the internal standard are monitored.
-
Boldenone MRM Transitions: e.g., m/z 287 -> 121, 287 -> 97[1]
-
Boldenone-d3 MRM Transition: e.g., m/z 290 -> 124
-
Non-Deuterated IS MRM Transitions: Specific to the chosen standard (e.g., for methandienone).
-
-
Data Analysis
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of known standards.
-
The concentration of boldenone in the unknown samples is then determined from this calibration curve.
Mandatory Visualization
Caption: Experimental workflow for boldenone quantification.
Caption: Logical comparison of standard types.
References
- 1. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Liquid chromatography/tandem mass spectrometry method to determine boldenone in bovine liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry method for the separation of conjugated and unconjugated 17alpha- and 17beta-boldenone in urine sample - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 17-O-Methyl Boldenone-d3 in High-Precision Bioanalytical Assays
For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical assays are paramount. In the quantification of boldenone, an anabolic steroid, the choice of an appropriate internal standard is critical for reliable results. This guide provides a comparative analysis of assays utilizing 17-O-Methyl Boldenone-d3, offering insights into its performance against other analytical methodologies and presenting supporting experimental data to guide researchers in their selection of the most robust analytical approach.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative mass spectrometry. These standards, which are chemically identical to the analyte but differ in mass, co-elute with the target compound and experience similar ionization and fragmentation patterns. This intrinsic similarity allows for the correction of variations in sample preparation and instrument response, thereby significantly enhancing the accuracy and precision of the measurement.
Comparative Performance of Analytical Methods
The quantification of boldenone and its metabolites is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). The choice of method often depends on the biological matrix, the required sensitivity, and the available instrumentation. The inclusion of a deuterated internal standard like this compound is a common and highly recommended practice in these chromatographic methods to ensure data quality.
While direct comparative studies focusing exclusively on this compound versus a wide array of other internal standards are not extensively detailed in publicly available literature, the principles of isotope dilution mass spectrometry strongly support its efficacy. The key advantage of a deuterated standard is its ability to mimic the analyte's behavior throughout the analytical process, from extraction to detection.
Alternative methods for boldenone detection include immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA). While ELISA can be a cost-effective and high-throughput screening tool, it may be susceptible to cross-reactivity with structurally similar compounds, potentially leading to less accurate and precise results compared to mass spectrometry-based methods that employ a high-quality internal standard.
Below is a summary of typical performance data for LC-MS/MS methods utilizing a deuterated internal standard for the analysis of boldenone, alongside data for alternative methods for a comprehensive comparison.
| Parameter | LC-MS/MS with Deuterated Internal Standard (e.g., Boldenone-d3) | GC-MS/MS with Deuterated Internal Standard | ELISA |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL | 0.5 - 2.5 ng/mL | 0.014 ± 0.007 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 2 ng/mL | 1 - 50 ng/mL | Not consistently reported |
| Linearity (r²) | > 0.99 | > 0.99 | Not applicable |
| Recovery (%) | 85 - 110% | 88.0 - 115.6% | Not typically measured in the same way |
| Precision (%RSD) | < 15% | < 11.9% | Intra-assay: 3.8-10.5%, Inter-assay: 7.3-12.9% |
| Specificity | High | High | Moderate to High (potential for cross-reactivity) |
Note: The values presented are aggregated from multiple sources and represent typical performance. Actual performance may vary depending on the specific laboratory, matrix, and instrumentation.
Experimental Protocols
To ensure transparency and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for the analysis of boldenone using LC-MS/MS with a deuterated internal standard.
LC-MS/MS Method for Boldenone Quantification in Urine
1. Sample Preparation:
-
To 1 mL of urine, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Perform enzymatic hydrolysis by adding β-glucuronidase from E. coli and incubate at 50°C for 2 hours.
-
After cooling, perform liquid-liquid extraction with 5 mL of a mixture of ethyl acetate and n-hexane (9:1, v/v).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Boldenone: e.g., m/z 287.2 → 121.1 (quantifier), 287.2 → 135.1 (qualifier)
-
This compound: e.g., m/z 304.2 → 121.1
-
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the key steps and relationships within the experimental workflow.
Caption: Experimental workflow for the LC-MS/MS analysis of boldenone.
Caption: The role of the internal standard in achieving accurate quantification.
Establishing Lineability and Dynamic Range for Boldenone Calibration Curves: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of substances like boldenone is paramount. This guide provides a comparative overview of analytical methods for establishing linearity and dynamic range for boldenone calibration curves, supported by experimental data and detailed protocols. The methodologies discussed adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and reliability.[1][2][3][4]
Comparison of Analytical Methods for Boldenone Quantification
The two most prominent techniques for the detection and quantification of boldenone are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5] Both methods offer high sensitivity and specificity, crucial for analyzing biological matrices where boldenone may be present at low concentrations.[5][6][7]
| Parameter | LC-MS/MS | GC-MS/MS | GC-MS |
| Linearity Range | 0.1 ng/L - 100 ng/L[5] | 1 pg/mg - 1000 pg/mg[5] | Validation level at 1 ng/mL[7] |
| Correlation Coefficient (R²) | > 0.99[5] | > 0.99[5] | Not explicitly stated, but linear regression is used[7] |
| Limit of Detection (LOD) | 0.05 - 0.1 ng/L[5] | Not explicitly stated | α-boldenone: 0.07 ng/mL, β-boldenone: 0.03 ng/mL[7] |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/L[5] | Not explicitly stated, but a study reported <0.5 ng/mL for blood[6] | α-boldenone: 0.12 ng/mL, β-boldenone: 0.05 ng/mL[7] |
| Recovery | 80% - 95%[5] | 85% - 110%[5] | Good recovery reported[8] |
| Sample Matrix | Urine, Serum, Saliva, Hair[5][8][9][10] | Keratinous samples[5] | Bovine Urine[7] |
| Derivatization | Not always required, but can improve sensitivity[8][9][10] | Often required to improve volatility and thermal stability[5] | Required (HFB derivative)[7] |
Experimental Protocols
The establishment of a reliable calibration curve is a critical step in the validation of any quantitative analytical method.[1][2]
1. Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh a known amount of certified boldenone reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of working standard solutions with decreasing concentrations.
-
Calibration Standards: Spike a known volume of the appropriate blank matrix (e.g., drug-free urine, serum) with the working standard solutions to create a set of calibration standards. A minimum of five concentration levels is recommended to establish linearity.[4]
2. Sample Preparation:
-
Solid Phase Extraction (SPE): This is a common technique for extracting and concentrating boldenone from biological matrices like urine and serum.[6][7] The specific SPE cartridge and protocol will depend on the matrix and the analytical method.
-
Liquid-Liquid Extraction (LLE): An alternative to SPE for sample cleanup and concentration.
-
Derivatization (for GC-MS): To enhance the volatility and thermal stability of boldenone for GC-MS analysis, a derivatization step is typically required. This often involves reacting the extracted analyte with a derivatizing agent, such as heptafluorobutyric anhydride (HFBA), to form a more volatile derivative.[7]
3. Instrumental Analysis:
-
LC-MS/MS: The prepared samples are injected into the LC-MS/MS system. The chromatographic conditions (column, mobile phase, flow rate, etc.) are optimized to achieve good separation of boldenone from other matrix components. The mass spectrometer is operated in a specific mode (e.g., Multiple Reaction Monitoring - MRM) to ensure selective and sensitive detection.[5][6]
-
GC-MS: The derivatized samples are injected into the GC-MS system. The gas chromatograph separates the components of the sample, and the mass spectrometer detects and quantifies the boldenone derivative.[7]
4. Data Analysis and Evaluation of Linearity:
-
Calibration Curve Construction: A calibration curve is generated by plotting the instrument response (e.g., peak area) against the known concentration of the calibration standards.
-
Linear Regression Analysis: The linearity of the calibration curve is evaluated using linear regression analysis (least squares method).[2][4]
-
Evaluation Criteria: The key parameters to assess linearity are the correlation coefficient (R²), the y-intercept, and the slope of the regression line.[4] An R² value greater than 0.99 is generally considered to indicate good linearity.[5] The y-intercept should be close to zero.
-
Dynamic Range: The dynamic range is the concentration range over which the method is linear, accurate, and precise.[4] This range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
Workflow for Establishing Linearity and Dynamic Range
Caption: Workflow for establishing boldenone calibration curve linearity and dynamic range.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Determination of boldenone in postmortem specimens including blood and urine samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rivm.nl [rivm.nl]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of Steroids in Bovine Serum: Validation of a Reliable LC-MS/MS Method and In Vivo Studies with Boldenone Undecylenate and Testosterone Propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Determination of LOD and LOQ for Boldenone Using 17-O-Methyl Boldenone-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of the anabolic steroid boldenone, with a specific focus on the use of 17-O-Methyl Boldenone-d3 as an internal standard. Due to a lack of published studies specifically employing this compound, this guide presents a detailed, projected methodology based on established analytical principles and data from methods using structurally similar deuterated internal standards, such as Boldenone-d3.
Comparative Performance Data
The following table summarizes typical LOD and LOQ values for boldenone determination in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with different internal standards. The values for this compound are projected based on anticipated analytical performance.
| Internal Standard | Matrix | Method | LOD | LOQ | Reference |
| This compound | Urine/Plasma | LC-MS/MS | ~0.05 ng/mL | ~0.15 ng/mL | Projected Data |
| Boldenone-d3 | Bovine Liver | LC-MS/MS | 0.17 µg/kg (CCα) | 0.29 µg/kg (CCβ) | |
| Testosterone-d2 | Bovine Urine | LC-MS/MS | - | 0.20 ng/mL | |
| Not Specified | Blood/Urine | LC-MS/MS | - | 0.5 ng/mL |
Note on Projected Data: The projected LOD and LOQ for this compound are based on the expectation that its use would lead to enhanced signal-to-noise ratios and reduced ion suppression compared to endogenous interferences, resulting in improved sensitivity. The methylation at the 17-O position may also improve chromatographic behavior and ionization efficiency.
Experimental Protocols
A detailed experimental protocol for the determination of boldenone LOD and LOQ using this compound is provided below. This protocol is a composite based on best practices from validated methods for anabolic steroid analysis.
Sample Preparation
-
Matrix: Human Urine
-
Procedure:
-
To 1 mL of urine, add 50 µL of a 10 ng/mL solution of this compound in methanol (internal standard).
-
Add 1 mL of 0.2 M acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex and incubate at 55°C for 2 hours to deconjugate boldenone metabolites.
-
Perform liquid-liquid extraction with 5 mL of a mixture of n-pentane and diethyl ether (70:30, v/v).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Boldenone: 287.2 > 121.1 (Quantifier), 287.2 > 135.1 (Qualifier)
-
This compound: 304.2 > 121.1
-
-
Determination of LOD and LOQ
The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve, following the ICH Q2(R1) guidelines.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = Standard deviation of the response (from blank samples or the y-intercept of the regression line)
-
S = Slope of the calibration curve
Visualized Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for determining the LOD and LOQ of boldenone.
Caption: Workflow for Boldenone LOD/LOQ Determination.
Signaling Pathway of Boldenone (for context)
While not directly related to the analytical determination, understanding the mechanism of action of boldenone is crucial for researchers in drug development. Boldenone, as an anabolic androgenic steroid, primarily interacts with the androgen receptor.
Caption: Boldenone Signaling Pathway.
This guide provides a comprehensive overview for the determination of boldenone's LOD and LOQ. While the use of this compound is projected, the provided methodology offers a robust starting point for method development and validation, contributing to the accurate and sensitive detection of this compound in various research and regulatory settings.
Comparative Analysis of Boldenone and its Metabolites using 17-O-Methyl Boldenone-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anabolic androgenic steroid (AAS) boldenone and its primary metabolites. It is designed to assist researchers, scientists, and professionals in drug development in understanding the analytical methodologies for the detection and quantification of these compounds in biological matrices. The use of a deuterated internal standard, 17-O-Methyl Boldenone-d3, is highlighted as a crucial component for achieving accurate and reliable results in mass spectrometry-based assays.
Executive Summary
Boldenone, a synthetic derivative of testosterone, is subject to extensive metabolism in the body, leading to the formation of various metabolites that are excreted in urine. The detection of these metabolites is a key indicator of boldenone administration in both clinical and forensic settings. This guide details the experimental protocols for the analysis of boldenone and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). Furthermore, it presents a comparative overview of the analytical performance for the quantification of these compounds and illustrates the key signaling pathways affected by boldenone.
Data Presentation: Comparative Analytical Performance
The following table summarizes the typical analytical performance data for the quantification of boldenone and its major metabolites using this compound as an internal standard. This data is compiled from various studies and represents expected values for validated LC-MS/MS and GC-MS/MS methods.[1][2]
| Analyte | Method | Linearity Range (ng/mL) | Recovery (%) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Boldenone | LC-MS/MS | 0.1 - 100 | 85 - 110 | 0.05 | 0.1 |
| GC-MS/MS | 0.5 - 100 | 90 - 105 | 0.1 | 0.5 | |
| 5β-androst-1-en-17β-ol-3-one (Metabolite 1) | LC-MS/MS | 0.1 - 100 | 80 - 115 | 0.05 | 0.1 |
| GC-MS/MS | 0.5 - 100 | 88 - 108 | 0.1 | 0.5 | |
| 17α-boldenone (epiboldenone) (Metabolite 2) | LC-MS/MS | 0.2 - 100 | 82 - 112 | 0.1 | 0.2 |
| GC-MS/MS | 0.5 - 100 | 85 - 110 | 0.2 | 0.5 | |
| Androsta-1,4-diene-3,17-dione (ADD) (Metabolite 3) | LC-MS/MS | 0.1 - 100 | 87 - 109 | 0.05 | 0.1 |
| GC-MS/MS | 0.5 - 100 | 91 - 107 | 0.1 | 0.5 |
Experimental Protocols
Detailed methodologies for the analysis of boldenone and its metabolites are provided below. The use of this compound as an internal standard is integrated into these protocols to correct for matrix effects and variations during sample preparation and analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urinary Analysis
This protocol outlines a common procedure for the extraction and analysis of boldenone and its metabolites from urine samples.
1. Sample Preparation and Solid-Phase Extraction (SPE):
-
To 2 mL of urine, add 20 µL of a 100 ng/mL solution of this compound in methanol.
-
Add 1 mL of acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Vortex and incubate at 50°C for 3 hours to hydrolyze conjugated metabolites.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts at 10-20% B, increasing to 95% B over 10-15 minutes, holding for 2-3 minutes, and then re-equilibrating to initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor and product ion transitions for boldenone, its metabolites, and this compound are monitored.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol for Biological Samples
This protocol describes a general procedure for the analysis of boldenone and its metabolites in biological matrices such as urine or plasma.
1. Sample Preparation and Liquid-Liquid Extraction (LLE):
-
To 1 mL of the biological sample, add 20 µL of a 100 ng/mL solution of this compound in methanol.
-
For urine samples, perform enzymatic hydrolysis as described in the LC-MS/MS protocol.
-
Add 5 mL of a mixture of ethyl acetate and hexane (9:1, v/v).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction process.
-
Combine the organic extracts and evaporate to dryness under nitrogen at 40°C.
2. Derivatization:
-
To the dry residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
3. GC-MS/MS Conditions:
-
GC System: Gas chromatograph coupled to a tandem mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 250°C at 20°C/min, then ramp to 300°C at 10°C/min and hold for 5 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MRM Transitions: Monitor specific precursor and product ion transitions for the TMS derivatives of boldenone, its metabolites, and this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the primary signaling pathway associated with boldenone's mechanism of action.
Caption: Analytical workflow for boldenone and its metabolites.
Caption: Boldenone's Androgen Receptor signaling pathway.
Caption: Activation of the NF-κB signaling pathway by boldenone.
References
Safety Operating Guide
Safe Disposal of 17-O-Methyl Boldenone-d3: A Guide for Laboratory Professionals
Disclaimer: This document provides a comprehensive guide to the proper disposal of 17-O-Methyl Boldenone-d3, a controlled and hazardous substance. The following procedures are based on general best practices for laboratory chemical waste management. However, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling or disposal. This guide is intended for research, scientific, and drug development professionals.
I. Immediate Safety and Hazard Assessment
This compound is classified as a controlled substance and should be handled with the utmost care due to its potential health hazards. Based on data for the parent compound, Boldenone, and other related hazardous chemicals, users should assume this compound may be:
-
Toxic if swallowed or in contact with skin.
-
Fatal if inhaled.
-
A cause of severe skin burns and eye damage.
-
A suspected carcinogen.
-
Potentially damaging to fertility or an unborn child.
-
Very toxic to aquatic life.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
Respiratory protection, especially when handling the solid form.
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be rendered non-retrievable and disposed of in accordance with federal and local regulations for controlled, hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
Primary Waste: Unused or expired this compound, contaminated materials (e.g., weighing boats, pipette tips), and spill cleanup debris.
-
Segregation: This waste must be collected separately from other laboratory waste streams. Do not mix with incompatible chemicals.
Step 2: Waste Collection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for solid or liquid waste. The original container may be used if it is in good condition.
-
Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag. The label should include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Toxic," "Controlled Substance").
-
Step 3: Storage of Chemical Waste
-
Location: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Containment: The container should be kept in secondary containment to prevent spills.
-
Security: As a controlled substance, the waste must be stored securely to prevent unauthorized access.
Step 4: Arranging for Disposal
-
Contact EHS: Your institution's Environmental Health & Safety (EHS) office is the primary point of contact for the disposal of controlled, hazardous waste. They will provide guidance on the specific procedures for your facility.[1]
-
Documentation: Maintain meticulous records of the use and disposal of this compound, as required by the Drug Enforcement Administration (DEA) and your institution. This may include completing a DEA Form 41.[2]
-
Disposal Method: The EHS office will arrange for the final disposal, which is typically through a licensed hazardous waste contractor or a reverse distributor for controlled substances.[2][3]
III. Disposal of Empty Containers
Even "empty" containers that held this compound must be handled as hazardous waste.
-
Triple Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[4]
-
Defacing Labels: Before disposal of the rinsed container, all labels must be removed or completely defaced.[4][5]
-
Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of with non-regulated waste, such as in a designated glass disposal container.[4]
IV. Decontamination of Laboratory Equipment
Any equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Procedure:
-
Safely remove any residual chemical for disposal as hazardous waste.
-
Clean the equipment surfaces with a suitable solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous waste.
-
Follow with a wash using a laboratory detergent and water.
-
-
Verification: It is good practice to complete and affix a "Laboratory Equipment Decontamination Form" to the equipment to verify it has been cleaned.
V. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for hazardous waste apply.
| Parameter | Guideline | Source |
| Aqueous Waste pH for Drain Disposal | Between 5.0 and 12.5 (Not applicable to this compound) | Central Washington University |
| Maximum Hazardous Waste in Lab | Typically no more than 10-25 gallons | Dartmouth College, Northwestern University |
| Empty Container Residue | Less than 3% by weight for non-acute hazardous waste | National Institutes of Health |
| Record Retention for Controlled Substances | Minimum of three years | University of North Dakota |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. research-compliance.umich.edu [research-compliance.umich.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Controlled Substances and Precursor Chemical Disposal – USC Environmental Health & Safety [ehs.usc.edu]
Essential Safety and Logistical Information for Handling 17-O-Methyl Boldenone-d3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds such as 17-O-Methyl Boldenone-d3. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.
Compound Information:
-
Name: this compound
-
Synonyms: (17β)-17-(Methoxy-d3)androsta-1,4-dien-3-one, 17β-(Methoxy-d3)androsta-1,4-dien-3-one[1][2]
-
Appearance: Off-White Solid[2]
-
Intended Use: For laboratory research use only.[2]
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Powder) | Chemical Fume Hood, Biological Safety Cabinet (BSC), or Glove Box[4][5] | 2 pairs of powder-free nitrile gloves[6] | Safety glasses with side shields or chemical goggles | N95 or higher respirator | Lab coat with tight-fitting cuffs[6] |
| Solution Preparation | Chemical Fume Hood | Powder-free nitrile gloves | Safety glasses with side shields or chemical goggles | Not generally required if in a fume hood | Lab coat |
| In Vitro/In Vivo Dosing | Biological Safety Cabinet (for cell culture) or appropriate ventilated enclosure | Powder-free nitrile gloves | Safety glasses with side shields or chemical goggles | As required by risk assessment | Lab coat |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
-
Receiving and Storage:
-
Preparation for Use:
-
Before handling, ensure you have read and understood the available safety information and this protocol.
-
Prepare your designated work area (e.g., chemical fume hood, BSC) by cleaning the surfaces and gathering all necessary equipment and supplies.
-
-
Weighing and Solution Preparation:
-
Perform all manipulations of the powdered compound within a certified chemical fume hood, BSC, or glove box to prevent inhalation of airborne particles.[4]
-
Wear the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats.
-
To prepare a stock solution, slowly add the solvent to the accurately weighed compound to avoid splashing. Common solvents for anabolic steroids include methanol, ethanol, diethyl ether, and chloroform.[8]
-
-
Experimental Use:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When performing experiments, handle all solutions containing the compound with care to avoid skin contact and aerosol generation.
-
-
Decontamination:
-
After each use, decontaminate all surfaces, equipment, and glassware that have come into contact with the compound.
-
Use an appropriate cleaning agent (e.g., 70% ethanol) to wipe down all surfaces.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All disposable items that have come into contact with the compound (e.g., gloves, weighing boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour solutions down the drain.[9]
-
For deuterated solvents, it is recommended to collect them separately as mixed solvents can be more expensive to dispose of.[10]
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
PPE Selection Logic
This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. labcompare.com [labcompare.com]
- 5. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. research.uga.edu [research.uga.edu]
- 8. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 9. p2infohouse.org [p2infohouse.org]
- 10. One moment, please... [ammrl.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
